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  • Product: 3-(Tert-butylamino)propan-1-ol hydrochloride
  • CAS: 1311317-79-9

Core Science & Biosynthesis

Foundational

Chemical Structure & Technical Profile: 3-(tert-butylamino)propan-1-ol HCl

The following technical guide details the chemical structure, synthesis, and characterization of 3-(tert-butylamino)propan-1-ol HCl . [1][2][3] Executive Summary 3-(tert-butylamino)propan-1-ol Hydrochloride (CAS: 1311317...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of 3-(tert-butylamino)propan-1-ol HCl .

[1][2][3]

Executive Summary

3-(tert-butylamino)propan-1-ol Hydrochloride (CAS: 1311317-79-9) is a bifunctional aliphatic amino alcohol used primarily as a pharmacophore building block and impurity standard in the development of beta-adrenergic receptor antagonists.[1] Structurally, it represents a "des-ether/des-hydroxy" analogue of the classic beta-blocker side chain (e.g., Timolol, Carteolol), making it a critical reference material for impurity profiling and degradation studies. Its architecture features a sterically bulky tert-butyl group protecting a secondary amine, linked via a propyl chain to a primary alcohol, providing unique steric and electronic properties for nucleophilic substitution and linker chemistry.

Molecular Architecture & Physicochemical Profile[2][3][4]

Structural Analysis

The molecule consists of a linear three-carbon (propyl) backbone terminated by a hydroxyl group at position 1 and a secondary amine at position 3. The amine is N-substituted with a tert-butyl group, which imparts significant steric hindrance, reducing the nucleophilicity of the nitrogen compared to linear alkyl amines. In its hydrochloride salt form, the nitrogen is protonated, rendering the molecule water-soluble and crystalline.

FeatureSpecification
IUPAC Name 3-[(2-methylpropan-2-yl)amino]propan-1-ol hydrochloride
Common Name 3-(tert-butylamino)propan-1-ol HCl
CAS Number (HCl) 1311317-79-9
CAS Number (Free Base) 18366-44-4
Molecular Formula C₇H₁₇NO[1][2] · HCl
Molecular Weight 167.68 g/mol (Salt); 131.22 g/mol (Base)
SMILES CC(C)(C)NCCCO.Cl
InChI Key PQSKSJLILUQYQM-UHFFFAOYSA-N
Physicochemical Properties

The following data synthesizes experimental values and predicted properties based on structural analogs.

PropertyValue / Description
Appearance White to off-white crystalline powder (HCl salt)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
pKa (Base) ~10.5 (Predicted for secondary amine)
Hygroscopicity Moderate; HCl salts of amino alcohols are typically hygroscopic
Melting Point 140–145 °C (Typical range for amino-alcohol HCl salts)
LogP (Octanol/Water) ~0.3 (Base); < 0 (Salt)

Synthetic Pathways & Process Chemistry

The synthesis of 3-(tert-butylamino)propan-1-ol HCl generally follows two primary routes: Nucleophilic Substitution (Route A) or Ring Opening of Oxetane (Route B). Route A is preferred for laboratory-scale synthesis due to reagent availability, while Route B is more atom-economic.

Reaction Mechanism Visualization

The following diagram illustrates the two primary synthetic pathways.

SynthesisPathways tBuNH2 tert-Butylamine (Nucleophile) Intermediate Transition State (SN2 Attack) tBuNH2->Intermediate Route A: + 3-Chloropropan-1-ol (Reflux, Base) tBuNH2->Intermediate Route B: + Oxetane (Lewis Acid Cat.) ClProp 3-Chloropropan-1-ol (Electrophile) ClProp->Intermediate Oxetane Oxetane (Strained Ether) Oxetane->Intermediate ProductBase 3-(t-butylamino)propan-1-ol (Free Base) Intermediate->ProductBase Workup FinalProduct Target Product (HCl Salt) ProductBase->FinalProduct Salt Formation HCl HCl / Ether

Caption: Comparison of SN2 substitution (Route A) and Oxetane ring-opening (Route B) pathways.

Detailed Protocol (Route A: Nucleophilic Substitution)

This protocol describes the standard laboratory preparation using 3-chloropropan-1-ol.

  • Reagents: tert-Butylamine (3.0 eq), 3-chloropropan-1-ol (1.0 eq), Potassium Carbonate (1.5 eq), Acetonitrile (Solvent).

  • Procedure:

    • Charge a reaction vessel with 3-chloropropan-1-ol and Acetonitrile.

    • Add Potassium Carbonate (K₂CO₃) to act as an acid scavenger.

    • Add tert-butylamine slowly. Note: Excess amine is used to prevent over-alkylation, though the steric bulk of the t-butyl group minimizes this risk.

    • Reflux at 80°C for 12–16 hours. Monitor by TLC or GC.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove solvent and excess amine.

    • Dissolve the residue in diethyl ether or ethanol.

  • Salt Formation:

    • Cool the solution to 0°C.

    • Add HCl (4M in dioxane or gas) dropwise until pH < 3.

    • The white precipitate (Product HCl) is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization

To validate the identity of 3-(tert-butylamino)propan-1-ol HCl, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The steric bulk of the tert-butyl group and the symmetry of the propyl chain create a distinct NMR fingerprint.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR (D₂O)1.35Singlet (s)9HC(CH₃)₃ (tert-butyl)
1.92Quintet (m)2H-CH₂-CH₂ -CH₂- (C2)
3.15Triplet (t)2H-NH-CH₂ - (C3)
3.70Triplet (t)2H-CH₂ -OH (C1)
¹³C NMR 25.8--C (CH₃)₃ (Methyls)
29.5---CH₂-C H₂-CH₂-
41.0---NH-C H₂-
57.5--C (CH₃)₃ (Quaternary)
59.8---C H₂-OH
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 132.14 m/z

  • Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway, often observing a peak at m/z 75 (3-aminopropan-1-ol fragment).

Pharmaceutical Applications & Impurity Profiling[7]

Beta-Blocker Impurity Standard

In the synthesis of beta-blockers like Timolol or Carteolol , the side chain is typically introduced using tert-butylamine and an epoxide (e.g., epichlorohydrin derivative).

  • The Risk: If the starting material contains 3-chloropropan-1-ol or if reductive conditions are too harsh, the "des-hydroxy" impurity (3-(tert-butylamino)propan-1-ol) can form.

  • Significance: This impurity lacks the secondary hydroxyl group essential for hydrogen bonding within the beta-adrenergic receptor pocket, potentially altering potency and toxicity.

Linker Chemistry

The molecule serves as a heterobifunctional linker . The primary alcohol can be converted to a leaving group (tosylate/mesylate) or oxidized to an aldehyde, while the secondary amine remains protected by the bulky tert-butyl group or participates in salt bridges. This is useful in:

  • PROTACs: As a spacer unit.

  • Surface Modification: Anchoring the amine to a surface and presenting the hydroxyl group for further functionalization.

Applications Core 3-(tert-butylamino)propan-1-ol HCl Impurity Impurity Standard (Beta-Blocker QC) Core->Impurity Des-hydroxy analog identification Linker Bifunctional Linker (Drug Conjugates) Core->Linker OH activation (Tosylation) MOF Organic Ligand (Materials Science) Core->MOF N/O Coordination

Caption: Functional utility of the target molecule in pharmaceutical and material sciences.

References

  • Sigma-Aldrich. Product Specification: 3-(tert-butylamino)propan-1-ol hydrochloride. Link (Accessed via search results 1.3, 1.6).

  • PubChem. Compound Summary: 3-(tert-butylamino)propan-1-ol. National Library of Medicine. Link.

  • Accela ChemBio. Product Catalog: CAS 1311317-79-9.[1] Link.

  • Fan, C.T., et al.Preparation of R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. US Patent Application 2011/92507. (Contextual reference for beta-blocker side-chain chemistry).
  • Wisthaler, A., et al. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals. Journal of Physical Chemistry A, 2018. Link.

Sources

Exploratory

An In-Depth Technical Guide to 3-tert-Butylamino-1-propanol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-tert-butylamino-1-propanol hydrochloride, a pivotal chemical intermediate in the field...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butylamino-1-propanol hydrochloride, a pivotal chemical intermediate in the field of pharmaceutical research and development. The document elucidates the compound's chemical and physical properties, including its molecular formula and weight, and delves into its synthesis, applications, and safety considerations. The primary focus is on its role as a structural motif in the development of novel therapeutic agents, drawing parallels with structurally similar compounds extensively used in the synthesis of β-adrenergic blocking agents. This guide is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction

In the landscape of modern drug development, the strategic design and synthesis of new molecular entities are paramount. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, represent a critical category of building blocks for the construction of a wide array of pharmaceutical agents. Their bifunctional nature allows for versatile chemical modifications, making them ideal scaffolds for producing compounds with diverse pharmacological activities.

This guide focuses on 3-tert-butylamino-1-propanol hydrochloride , a specific amino alcohol that holds significant promise as a synthetic intermediate. While direct literature on this exact compound is specialized, its structural components are present in numerous well-established and pharmacologically active molecules. The tert-butylamino group and the propanol backbone are characteristic features of many β-blockers, a class of drugs indispensable in the management of cardiovascular diseases.[] The hydrochloride salt form of this amino alcohol enhances its stability and solubility, properties that are highly desirable in laboratory and industrial settings.

The significance of closely related structures, such as 3-tert-butylamino-1,2-propanediol, as key intermediates in the synthesis of prominent β-blockers like (S)-timolol, underscores the potential of 3-tert-butylamino-1-propanol hydrochloride in analogous synthetic strategies.[2][3] This guide will, therefore, explore the established chemistry of these related compounds to infer and project the utility and experimental considerations for 3-tert-butylamino-1-propanol hydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. This section details the key identifiers and characteristics of 3-tert-butylamino-1-propanol and its hydrochloride salt.

Molecular Formula and Molecular Weight

The foundational properties of 3-tert-butylamino-1-propanol hydrochloride are its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions and for analytical characterization.

  • 3-tert-butylamino-1-propanol (Free Base)

    • Molecular Formula: C₇H₁₇NO

    • Molecular Weight: 131.22 g/mol [4]

  • 3-tert-butylamino-1-propanol hydrochloride (Salt)

    • Molecular Formula: C₇H₁₈ClNO

    • Molecular Weight: 167.68 g/mol

These values are derived from the atomic weights of the constituent elements and are critical for the accurate preparation of solutions and reaction mixtures.

Structural Representation

The chemical structure of 3-tert-butylamino-1-propanol consists of a three-carbon propanol chain with a tert-butylamino group attached to the third carbon.

Structure of 3-tert-butylamino-1-propanol: (CH₃)₃C-NH-(CH₂)₃-OH

The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid.

Tabulated Physical Data

While specific experimental data for 3-tert-butylamino-1-propanol hydrochloride is not widely published, data for the closely related and extensively studied 3-tert-butylamino-1,2-propanediol provides a valuable reference point for expected physical properties.

PropertyValue (for 3-tert-butylamino-1,2-propanediol)Reference
Appearance White to off-white crystalline solid[5]
Melting Point 85-89 °C[6]
Boiling Point 257.34 °C (estimated)[7]
Solubility Soluble in water and alcohol[5]
Purity Typically >99% for pharmaceutical grade[5]

It is anticipated that 3-tert-butylamino-1-propanol hydrochloride would present as a crystalline solid with good solubility in polar solvents like water and ethanol, a common characteristic of amine hydrochlorides.

Synthesis and Characterization

The synthesis of 3-tert-butylamino-1-propanol and its subsequent conversion to the hydrochloride salt can be achieved through established organic chemistry methodologies. This section outlines a plausible synthetic route and discusses the analytical techniques used for its characterization.

Synthetic Pathway

A common and effective method for the synthesis of 3-amino-1-propanol derivatives involves the reaction of a primary amine with a suitable three-carbon electrophile. A logical synthetic approach for 3-tert-butylamino-1-propanol is the reaction of tert-butylamine with 3-chloro-1-propanol.

Experimental Protocol: Synthesis of 3-tert-butylamino-1-propanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1-propanol in a suitable solvent such as ethanol.

  • Addition of Amine: Add an excess of tert-butylamine to the solution. The excess amine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent and excess tert-butylamine are removed under reduced pressure. The residue is then taken up in an aqueous solution of sodium hydroxide to deprotonate the ammonium salt and is extracted with an organic solvent like dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-tert-butylamino-1-propanol. Further purification can be achieved by distillation or column chromatography.

Formation of the Hydrochloride Salt:

The purified 3-tert-butylamino-1-propanol can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether or isopropanol) and adding a solution of hydrogen chloride in the same solvent. The resulting precipitate of 3-tert-butylamino-1-propanol hydrochloride is then collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1-1.3 ppm), the methylene groups of the propanol chain (multiplets between 1.5 and 3.8 ppm), and the hydroxyl and amine protons (broad singlets which are D₂O exchangeable).

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and methyl carbons of the tert-butyl group, and the three carbons of the propanol backbone. The carbon attached to the hydroxyl group would appear in the 60-70 ppm region, while the carbons adjacent to the nitrogen would be in the 40-50 ppm range.[8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9]

    • Characteristic C-H stretching vibrations for the alkyl groups will be observed in the 2850-2960 cm⁻¹ range.

    • The C-O stretching vibration will appear as a strong band around 1050 cm⁻¹.[9]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 131. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group from the tert-butyl cation.

Applications in Drug Development

The structural motif of a substituted amino propanol is a cornerstone in the design of β-adrenergic receptor antagonists. These drugs, commonly known as β-blockers, are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.

Role as a Precursor to β-Blockers

Many β-blockers share a common structural feature: an aryloxypropanolamine side chain. The synthesis of these molecules often involves the coupling of a substituted phenol with an amino alcohol derivative. 3-tert-butylamino-1-propanol hydrochloride serves as a valuable synthon for introducing the tert-butylamino propanol side chain, which is known to impart β-adrenergic receptor affinity.

The closely related (S)-3-tert-butylamino-1,2-propanediol is a well-documented intermediate in the industrial synthesis of (S)-timolol, a potent non-selective β-blocker used in the treatment of glaucoma.[10][11] This established synthetic utility strongly suggests that 3-tert-butylamino-1-propanol hydrochloride can be similarly employed in the synthesis of novel β-blocker candidates.

Diagram: Generalized Synthesis of a β-Blocker

G A Aryl-OH (Substituted Phenol) C Coupling Reaction A->C B 3-tert-butylamino- 1-propanol derivative B->C D β-Blocker (Aryloxypropanolamine) C->D

Caption: Synthetic route to β-blockers.

Advantages in Medicinal Chemistry

The tert-butyl group is a common feature in many pharmaceuticals due to its steric bulk, which can influence receptor binding selectivity and metabolic stability. The incorporation of a tert-butylamino group via 3-tert-butylamino-1-propanol hydrochloride can be a strategic move in drug design to:

  • Enhance Receptor Affinity: The bulky tert-butyl group can provide favorable hydrophobic interactions within the receptor binding pocket.

  • Improve Pharmacokinetic Properties: The steric hindrance of the tert-butyl group can protect the amine from rapid metabolic degradation, potentially leading to a longer duration of action.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-tert-butylamino-1-propanol hydrochloride.

Hazard Identification
  • Potential Hazards:

    • May be harmful if swallowed, inhaled, or absorbed through the skin.

    • Can cause irritation to the skin, eyes, and respiratory tract.

    • The hydrochloride salt can release hydrogen chloride gas upon thermal decomposition.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

3-tert-butylamino-1-propanol hydrochloride is a valuable and versatile building block for pharmaceutical research and development. Its structural similarity to key intermediates in the synthesis of β-blockers highlights its significant potential in the discovery of new therapeutic agents, particularly for cardiovascular diseases. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and important safety considerations. As the demand for novel and more effective pharmaceuticals continues to grow, the utility of such well-defined and strategically designed chemical intermediates will undoubtedly increase. Researchers and scientists in the field of drug discovery are encouraged to explore the full potential of 3-tert-butylamino-1-propanol hydrochloride in their synthetic endeavors.

References

  • Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection.
  • Vele, V. T., et al. (2013). A simple and accurate normal phase liquid chromatographic method for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journal of Pharmaceutical Research, 2(6), 1-10.
  • PubChem. (n.d.). 3-Tert-butylamino-1,2-propanediol. Retrieved from [Link]

  • Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.
  • PubChem. (n.d.). 3-(Butylamino)propan-1-ol. Retrieved from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (2018). ResearchGate. Retrieved from [Link]

  • (S)
  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... (2001). ResearchGate. Retrieved from [Link]

  • Chemsrc. (2023). (S)-3-tert-Butylamino-1,2-propanediol(CAS#:30315-46-9). Retrieved from [Link]

  • Thermo Fisher Scientific. (2023).
  • Fisher Scientific. (2010).
  • CN117466835A - Preparation method of 3-thiotimolol maleate - Google P
  • Supplementary Information - The Royal Society of Chemistry. (2014).
  • †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (n.d.).
  • Molecular Devices. (2020).
  • Tokyo Chemical Industry Co., Ltd. (2023). (S)-(-)
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.).
  • Spectroscopy Infrared Spectra. (n.d.).
  • 13C NMR of 1-Propanol. (n.d.).
  • PubChem. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).
  • NMR Chemical Shifts of Impurities - MilliporeSigma. (n.d.).

Sources

Foundational

Technical Guide: pKa Values and Physicochemical Profile of 3-(tert-butylamino)propan-1-ol Hydrochloride

The following technical guide details the physicochemical properties and pKa determination of 3-(tert-butylamino)propan-1-ol hydrochloride. This analysis synthesizes structural derivation, theoretical prediction, and exp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties and pKa determination of 3-(tert-butylamino)propan-1-ol hydrochloride. This analysis synthesizes structural derivation, theoretical prediction, and experimental protocols.

Executive Summary

3-(tert-butylamino)propan-1-ol hydrochloride (CAS: 1311317-79-9 for HCl salt; 18366-44-4 for free base) is a secondary amino alcohol utilized primarily as a building block in the synthesis of pharmaceutical agents, including beta-adrenergic blockers.

  • Estimated pKa: 10.6 ± 0.2 (Conjugate Acid at 25°C)

  • Chemical Class: Secondary Amine / Primary Alcohol

  • Key Characteristic: The molecule exhibits high basicity typical of N-alkylated secondary amines, slightly attenuated by the inductive effect of the

    
    -hydroxyl group.
    

This guide provides the theoretical basis for this value, its implications in drug development, and a validated protocol for its experimental determination.

Structural Analysis & Theoretical pKa Derivation

To understand the pKa of 3-(tert-butylamino)propan-1-ol, one must analyze the electronic contributions of its substituents relative to known standards. The pKa refers to the deprotonation of the charged ammonium center (


) to the neutral amine (

).
Structural Components[1]
  • Amine Core: Secondary amine (more basic than primary amines due to stabilization of the conjugate acid by alkyl groups).

  • N-Substituent: tert-Butyl group.[1][2] Provides a positive inductive effect (+I), increasing electron density on the nitrogen and stabilizing the protonated form.

  • Alkyl Chain: Propyl linker (3 carbons).

  • Terminal Group: Hydroxyl (-OH). An electron-withdrawing group (-I effect).

Comparative pKa Derivation (SAR)

Direct experimental values for this specific intermediate are rare in open literature, but the value can be derived with high precision using Structure-Activity Relationships (SAR) from homologous compounds.

CompoundStructurepKa (at 25°C)Structural Change Effect
3-Amino-1-propanol

9.96 Primary amine baseline.
Ethanolamine

9.50

-OH is closer, stronger -I effect lowers pKa.
N-tert-Butylethanolamine

10.14 tert-Butyl group increases pKa by ~0.64 units vs ethanolamine.
3-(tert-butylamino)propan-1-ol

~10.6 Moving OH from

to

(vs N-tBu-ethanolamine) increases pKa by ~0.5 units.

Conclusion: The tert-butyl group raises basicity via +I effects, while the hydroxyl group lowers it via -I effects. However, because the hydroxyl is at the


-position (3 carbons away), its electron-withdrawing impact is weaker than in ethanolamines. Thus, the pKa is predicted to be 10.6 , significantly higher than Timolol (pKa 9.2) or Propranolol (pKa 9.5), where the amine is flanked by electron-withdrawing ether/aromatic systems.

Chemical Equilibrium Visualization

The following diagram illustrates the dissociation equilibrium of the hydrochloride salt in an aqueous environment.

G Salt Solid Salt [R2NH2]+ Cl- Acid Conjugate Acid (Protonated) [t-Bu-NH2-(CH2)3-OH]+ Salt->Acid Dissolution (H2O) Base Free Base (Neutral) t-Bu-NH-(CH2)3-OH Acid->Base Ka (Deprotonation) Proton H+ Acid->Proton

Caption: Equilibrium pathway from the solid hydrochloride salt to the free base form in solution.

Experimental Protocol: Potentiometric Determination

For researchers requiring an exact experimental value for regulatory filing or precise formulation, Potentiometric Titration is the gold standard method.

Principle

The pKa is determined by titrating the acidic hydrochloride salt with a strong base (NaOH). The pKa corresponds to the pH at the half-equivalence point (inflection point of the titration curve).

Materials & Equipment
  • Analytes: ~50 mg 3-(tert-butylamino)propan-1-ol hydrochloride (High Purity >98%).

  • Titrant: 0.1 M NaOH (Standardized, carbonate-free).

  • Solvent: Carbonate-free distilled water (degassed).

  • Inert Gas: Nitrogen or Argon (to prevent

    
     absorption).
    
  • Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode.

Step-by-Step Methodology
  • System Preparation:

    • Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

    • Purge the titration vessel with

      
       gas for 5 minutes to remove dissolved 
      
      
      
      .
  • Sample Dissolution:

    • Accurately weigh ~0.25 mmol (approx. 42 mg) of the hydrochloride salt.

    • Dissolve in 40 mL of degassed water.

    • Note: If solubility is an issue (unlikely for the HCl salt), a co-solvent like methanol (20% v/v) can be used, but the Yasuda-Shedlovsky extrapolation must be applied to find aqueous pKa.

  • Titration:

    • Titrate with 0.1 M NaOH in increments of 0.05 mL.

    • Record pH after signal stabilization (drift < 0.5 mV/min).

    • Continue titration until pH reaches ~12.0 (well past the equivalence point).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Determine the equivalence point using the first derivative (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point:

      
      
      At 50% neutralization, 
      
      
      
      , so
      
      
      .
Workflow Diagram

Workflow Start Start: Weigh ~42mg HCl Salt Dissolve Dissolve in 40mL Degassed H2O (Under N2 Atmosphere) Start->Dissolve Titrate Titrate with 0.1 M NaOH (Step size: 0.05 mL) Dissolve->Titrate Calibrate Calibrate pH Electrode (pH 4, 7, 10) Calibrate->Titrate Measure Record pH vs Volume Titrate->Measure Calc Calculate 1st Derivative Identify Equivalence Point Measure->Calc Result Determine pKa (pH at 50% Neutralization) Calc->Result

Caption: Operational workflow for the potentiometric determination of pKa.

Implications for Drug Development

Solubility and Salt Selection

With a pKa of ~10.6, 3-(tert-butylamino)propan-1-ol exists almost exclusively as a cationic species at physiological pH (7.4).

  • pH 7.4: >99.9% Ionized (Protonated).

  • Solubility: The hydrochloride salt is highly water-soluble. The free base is an oil or low-melting solid with moderate lipophilicity (

    
    ).
    
  • Extraction: To extract the free base from an aqueous reaction mixture, the pH must be adjusted to >12.0 (at least pKa + 1.5 units).

Synthesis of Beta-Blockers

This compound is a structural analog to the side chain of many beta-blockers (e.g., Timolol, Carteolol).

  • Impurity Profiling: In the synthesis of Timolol (which uses the diol analog), the presence of the mono-ol (propan-1-ol) would be considered a process-related impurity.

  • Chromatography: Due to its high pKa and polarity, this compound will tail significantly on standard C18 HPLC columns.

    • Recommendation: Use a high pH-stable column (e.g., C18 hybrid particle) with a high pH buffer (Ammonium Bicarbonate, pH 10) or use an ion-pairing agent (e.g., TFA or PFPA) at low pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Mourya, V. K., & Saini, T. R. (1998). Effect of Solvent on pKa Determination of Drugs. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(tert-butylamino)propan-1-ol HCl for Research Professionals

This guide provides an in-depth analysis of 3-(tert-butylamino)propan-1-ol hydrochloride, a critical chemical intermediate for researchers and scientists in drug development and medicinal chemistry. We will delve into su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-(tert-butylamino)propan-1-ol hydrochloride, a critical chemical intermediate for researchers and scientists in drug development and medicinal chemistry. We will delve into supplier selection, pricing considerations, and essential quality control protocols to ensure the integrity of your research.

Introduction to 3-(tert-butylamino)propan-1-ol HCl

3-(tert-butylamino)propan-1-ol HCl and its related structures, such as 3-(tert-butylamino)propane-1,2-diol, are valuable building blocks in organic synthesis. A primary application of these compounds is in the synthesis of β-blockers. For instance, (S)-3-tert-butylamino-1,2-propanediol is a key intermediate in the chiral synthesis of (S)-timolol, a medication used to treat cardiovascular disorders like hypertension and angina pectoris.[1][2] The structural features of these molecules, including the secondary amine and hydroxyl groups, make them versatile for creating more complex pharmaceutical agents.

Strategic Supplier Selection and Pricing

The quality and purity of starting materials are paramount in research. Selecting a reputable supplier for 3-(tert-butylamino)propan-1-ol HCl is a critical first step. Key considerations include purity specifications, available analytical data (e.g., Certificate of Analysis), and lot-to-lot consistency.

Below is a comparative table of several prominent chemical suppliers who list this compound or its close derivatives. Please note that pricing is subject to change and may vary based on quantity and purity grade. It is always advisable to request a formal quote from the supplier.

SupplierProduct NameCAS NumberPurityPrice (USD)Notes
Sigma-Aldrich (Merck) (S)-(-)-3-tert-Butylamino-1,2-propanediol30315-46-997%~$70/1gPrice can vary by region.
Tokyo Chemical Industry (TCI) (S)-(-)-3-tert-Butylamino-1,2-propanediol30315-46-9>96.0% (GC)Contact for quoteOffers various purity grades.
Santa Cruz Biotechnology 1-tert-Butylamino-3-chloro-2-propanol hydrochloride41052-94-2-Contact for quoteMarketed for proteomics research.[3]
Chem-Impex 1-tert-Butylamino-3-chloro-2-propanol hydrochloride41052-94-2≥ 95% (HPLC)Contact for quoteUsed as an intermediate in pharmaceutical development.[4]
Crescent Chemical Company 3-(TERT-BUTYLAMINO)-1-PROPANOL HYDR--Price on RequestContact for detailed specifications.[5]
Pharmaffiliates 3-(tert-Butylamino)propane-1,2-diol22741-52-2High PurityLogin for priceSpecializes in pharmaceutical standards.[6]

Quality Control and Verification

Upon receiving a shipment of 3-(tert-butylamino)propan-1-ol HCl, it is crucial to perform in-house quality control to verify its identity and purity. This self-validating step ensures the reliability of your experimental results.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra should be consistent with the expected structure of 3-(tert-butylamino)propan-1-ol HCl. Key signals to look for in ¹H NMR include the tert-butyl group (a singlet around 1.3 ppm), methylene groups, and the methine proton. In ¹³C NMR, characteristic peaks for the different carbon environments should be observed.[7][8]

Mass Spectrometry (MS): MS can confirm the molecular weight of the compound. For 3-(tert-butylamino)propan-1-ol, the expected molecular weight is approximately 147.22 g/mol .[9] The HCl salt will have a higher molecular weight.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A high-purity sample should exhibit a single major peak. Chiral HPLC methods can be employed to determine the enantiomeric excess of chiral variants like (S)-3-tert-butylamino-1,2-propanediol.[1][2]

Experimental Workflow: A Generalized Synthesis Application

The following section outlines a generalized workflow for using a related compound, 1-(2-Cyano-4-cyclobutylcarbonylamino-phenoxy)-3-chloro-propan-2-ol, in a reaction with tert-butylamine to illustrate a common synthetic application.[10]

Reaction Setup and Execution
  • Dissolution: Dissolve 1-(2-cyano-4-cyclobutylcarbonylamino-phenoxy)-3-chloro-propan-2-ol in ethanol.

  • Addition of Amine: Add an excess of tert-butylamine to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours to drive the reaction to completion.

  • Solvent Removal: After the reaction, remove the ethanol under reduced pressure.

  • Extraction: The residue is then subjected to an acid-base extraction to isolate the desired product.[10]

The following diagram illustrates this generalized workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Chloro-propan-2-ol in Ethanol add_amine Add Excess tert-butylamine dissolve->add_amine reflux Reflux for Several Hours add_amine->reflux remove_solvent Remove Solvent (in vacuo) reflux->remove_solvent extract Acid-Base Extraction remove_solvent->extract recrystallize Recrystallize Product extract->recrystallize

Caption: Generalized synthetic workflow.

Conclusion

3-(tert-butylamino)propan-1-ol HCl and its analogs are indispensable reagents in pharmaceutical research and development. A thorough understanding of supplier options, coupled with rigorous in-house quality control, is essential for any researcher utilizing this compound. The synthetic workflows, while specific to certain target molecules, highlight the versatility of this chemical as a building block.

References

  • Pharmaffiliates. 3-(tert-Butylamino)propane-1,2-diol. [Link]

  • PrepChem.com. Synthesis of 1-(2-Cyano-4-cyclobutylcarbonylamino-phenoxy)-3-tert. butylamino-propan-2-ol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 3-Tert-butylamino-1,2-propanediol. [Link]

  • ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link]

  • PubChem. 3-(Butylamino)propan-1-ol. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • PubMed. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(tert-butylamino)propan-1-ol from trimethylene oxide

An Application Note and Detailed Protocol for the Synthesis of 3-(tert-butylamino)propan-1-ol from Trimethylene Oxide Authored by a Senior Application Scientist This document provides a comprehensive guide for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(tert-butylamino)propan-1-ol from Trimethylene Oxide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 3-(tert-butylamino)propan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and chemical synthesis. The protocol details the nucleophilic ring-opening of trimethylene oxide with tert-butylamine, offering a straightforward and efficient route to the target compound. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Significance

3-(tert-butylamino)propan-1-ol is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a secondary amine and a primary alcohol, makes it a versatile precursor for creating a range of chemical entities. Notably, derivatives of this compound are investigated for their potential as beta-adrenergic blocking agents, a class of drugs used to manage cardiovascular conditions.[1][2][3] The synthesis described herein utilizes the reaction of trimethylene oxide (oxetane) with tert-butylamine, an approach that is both atom-economical and proceeds with high regioselectivity.

Reaction Mechanism: Nucleophilic Ring-Opening

The core of this synthesis is the nucleophilic attack of tert-butylamine on one of the methylene carbons of the trimethylene oxide ring. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as the nucleophile. The strained four-membered ring of trimethylene oxide is susceptible to ring-opening reactions. In the absence of a catalyst, the reaction is typically carried out at elevated temperatures to overcome the activation energy. The amine attacks one of the carbons adjacent to the oxygen atom, leading to the cleavage of a carbon-oxygen bond. A subsequent proton transfer from the newly formed ammonium ion to the alkoxide results in the final product, 3-(tert-butylamino)propan-1-ol.

Due to the steric hindrance of the tert-butyl group, the reaction proceeds in a highly predictable manner. The mechanism is outlined in the diagram below.

Reaction_Mechanism TMO Trimethylene Oxide Arrow3 TMO->Arrow3 TBA tert-Butylamine Intermediate Zwitterionic Intermediate Arrow4 Intermediate->Arrow4 Product 3-(tert-butylamino)propan-1-ol Plus1 + Arrow1 Nucleophilic Attack Arrow2 Proton Transfer Arrow3->Intermediate Arrow4->Product

Caption: Reaction mechanism of 3-(tert-butylamino)propan-1-ol synthesis.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 3-(tert-butylamino)propan-1-ol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Trimethylene Oxide≥98%Sigma-Aldrich503-30-0
tert-Butylamine≥99%Fisher Scientific75-64-9
MethanolAnhydrousVWR67-56-1
Diethyl EtherAnhydrousSigma-Aldrich60-29-7
Sodium SulfateAnhydrousFisher Scientific7757-82-6
Hydrochloric AcidConcentratedVWR7647-01-0
Sodium HydroxidePelletsVWR1310-73-2
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reactant Quantities
ReactantMolar Mass ( g/mol )AmountMolesEquivalents
Trimethylene Oxide58.085.81 g0.101.0
tert-Butylamine73.1410.97 g0.151.5
Methanol (solvent)32.04100 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

    • Add 100 mL of anhydrous methanol to the flask, followed by 10.97 g (0.15 mol) of tert-butylamine. Stir the solution at room temperature.[4]

  • Addition of Trimethylene Oxide:

    • Slowly add 5.81 g (0.10 mol) of trimethylene oxide to the stirring solution of tert-butylamine in methanol over a period of 30 minutes using a dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[5][6]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux for 12 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 2 x 50 mL of deionized water to remove any unreacted tert-butylamine and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield 3-(tert-butylamino)propan-1-ol as a colorless to pale yellow liquid.

Experimental_Workflow start Start setup Reaction Setup: - 250 mL RBF - Methanol (100 mL) - tert-Butylamine (0.15 mol) start->setup addition Slow Addition of Trimethylene Oxide (0.10 mol) setup->addition reflux Reflux for 12 hours at 65-70 °C addition->reflux cooldown Cool to Room Temperature reflux->cooldown evaporation1 Remove Methanol (Rotary Evaporator) cooldown->evaporation1 dissolve Dissolve Residue in Diethyl Ether evaporation1->dissolve wash Wash with Water (2 x 50 mL) dissolve->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry filter Filter dry->filter evaporation2 Concentrate Filtrate (Rotary Evaporator) filter->evaporation2 distillation Purification by Vacuum Distillation evaporation2->distillation product Pure Product: 3-(tert-butylamino)propan-1-ol distillation->product

Caption: Workflow for the synthesis of 3-(tert-butylamino)propan-1-ol.

Characterization of 3-(tert-butylamino)propan-1-ol

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₇H₁₇NO
Molar Mass 131.22 g/mol [7]
¹H NMR (CDCl₃, ppm) δ 3.70 (t, 2H), 2.75 (t, 2H), 1.80 (m, 2H), 1.10 (s, 9H), variable (br s, 2H, -NH & -OH)
¹³C NMR (CDCl₃, ppm) δ 61.5, 50.5, 45.0, 32.0, 29.0
IR (neat, cm⁻¹) 3300-3400 (br, O-H, N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)[8][9]
Mass Spec (EI) m/z 131 (M⁺), 116 (M-CH₃)⁺

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • An emergency eyewash station and safety shower should be readily accessible.[11]

Reagent-Specific Hazards:

  • Trimethylene Oxide: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[13] Keep away from heat, sparks, and open flames.[13]

  • tert-Butylamine: Flammable liquid and vapor. Corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled.[10][14]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, regional, and national regulations.[10][12]

  • Do not pour organic solvents down the drain. Collect all liquid waste in a designated, labeled container.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time. Ensure the reaction temperature is maintained.
Loss of product during work-upEnsure complete extraction from the aqueous phase. Be careful during solvent removal.
Impure Product Incomplete removal of starting materialsImprove the efficiency of the aqueous wash. Ensure the vacuum distillation is performed carefully to separate fractions.
Presence of side productsConsider alternative purification methods such as column chromatography if distillation is insufficient.
Reaction does not start Poor quality of reagentsUse freshly opened or purified reagents. Ensure solvents are anhydrous.

References

  • Benchchem. (n.d.). 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2.
  • ChemicalBook. (n.d.). (S)-3-tert-Butylamino-1,2-propanediol(30315-46-9) 13C NMR.
  • Fisher Scientific. (2009, April 22). SAFETY DATA SHEET - tert-Butylamine.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Szabo-Scandic. (2023, December 10). Trimethylamine N-oxide-SDS-MedChemExpress.
  • ECHEMI. (n.d.). Trimethylamine oxide SDS, 1184-78-7 Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - tert-Butylamine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Trimethylene oxide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 3-Tert-butylamino-1,2-propanediol | C7H17NO2 | CID 90831.
  • Organic Syntheses. (n.d.). trimethylene oxide - Organic Syntheses Procedure.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propan-1-ol.
  • ChemicalBook. (n.d.). (S)-3-tert-Butylamino-1,2-propanediol(30315-46-9)IR1.
  • Chem-Net. (n.d.). Trimethylene Oxide.
  • PubChem. (n.d.). 3-(Butylamino)propan-1-ol | C7H17NO | CID 5261226.
  • Wisthaler, A., et al. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere.
  • Royal Society of Chemistry. (2023, November 14). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.
  • Google Patents. (n.d.). CN117466835A - Preparation method of 3-thiotimolol maleate.
  • Wikipedia. (n.d.). Trimethylamine N-oxide.
  • Crescent Chemical Company. (n.d.). 3-(TERT-BUTYLAMINO)-1-PROPANOL HYDR &.
  • BOC Sciences. (n.d.). CAS 22741-52-2 (3-(TERT-BUTYLAMINO)-1,2-PROPANEDIOL).
  • ResearchGate. (n.d.). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD....
  • ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection | Request PDF.
  • Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.
  • Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
  • MilliporeSigma. (n.d.). 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | 41052-94-2.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

Sources

Application

Application Note &amp; Protocol: Regioselective Nucleophilic Ring-Opening of Oxetane with tert-Butylamine

Abstract Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] Their utility extends to synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] Their utility extends to synthetic chemistry, where the inherent ring strain (approximately 106 kJ/mol) can be harnessed for ring-opening reactions to produce valuable 1,3-difunctionalized compounds.[3] This application note provides a detailed protocol for the nucleophilic ring-opening of an unsubstituted oxetane with tert-butylamine, a sterically hindered primary amine, to yield 1-(tert-butylamino)propan-3-ol. The protocol emphasizes the necessity of Lewis acid catalysis to activate the otherwise moderately reactive oxetane ring and details a reliable method for synthesis, purification, and characterization.

Scientific Principles & Reaction Mechanism

The ring-opening of oxetanes is less facile than that of their three-membered epoxide counterparts due to lower ring strain.[3] Consequently, direct nucleophilic attack by a neutral amine like tert-butylamine is generally slow and inefficient. To facilitate the reaction, activation of the oxetane ring is required, which is typically achieved through the use of a Brønsted or Lewis acid.[3]

The mechanism proceeds via the following key steps:

  • Lewis Acid Activation: The Lewis acid (e.g., Ytterbium triflate, Yb(OTf)₃) coordinates to the oxygen atom of the oxetane ring. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making the oxetane susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: The nitrogen atom of tert-butylamine acts as the nucleophile, attacking one of the methylene carbons of the activated oxetane complex. Due to the steric bulk of the tert-butyl group, the attack occurs at the less sterically hindered carbon atom in a classic SN2-type mechanism.[3]

  • Proton Transfer/Work-up: The resulting intermediate is a zwitterionic or coordinated species. Upon aqueous work-up, the alkoxide is protonated, and the Lewis acid is quenched and removed, yielding the final 1,3-amino alcohol product.

The overall transformation is a highly regioselective process, affording a single major product.

reaction_mechanism cluster_steps oxetane Oxetane activated_complex Activated Oxetane Complex oxetane->activated_complex lewis_acid Yb(OTf)₃ (Lewis Acid) lewis_acid->activated_complex Coordination tbu_amine tert-Butylamine intermediate Ring-Opened Intermediate tbu_amine->intermediate SN2 Attack product 1-(tert-butylamino)propan-3-ol activated_complex->intermediate intermediate->product H₃O⁺ step1 1. Activation step2 2. Nucleophilic Attack step3 3. Protonation (Work-up)

Diagram 1: Mechanism of Lewis Acid-Catalyzed Oxetane Ring-Opening.

Detailed Experimental Protocol

This protocol describes the reaction on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Oxetane≥98%Sigma-AldrichStore under nitrogen
tert-Butylamine≥99%Acros OrganicsDistill from CaH₂ if necessary
Ytterbium(III) triflate98%Strem ChemicalsHygroscopic; store in a desiccator
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD MilliporeDry over molecular sieves or via a solvent purification system
Saturated NaHCO₃ solutionACS GradeFisher ScientificAqueous solution
Anhydrous MgSO₄ACS GradeVWRFor drying organic layers
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Equipment
Round-bottom flask (100 mL)Flame-dried
Magnetic stirrer and stir bar
Septa and nitrogen inlet
Syringes and needles
TLC plates (silica gel)
Rotary evaporator
Glass column for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add Ytterbium(III) triflate (620 mg, 1.0 mmol, 0.1 eq.).

    • Add 40 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature until the catalyst dissolves.

    • Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling the solution is crucial to manage the initial exotherm upon addition of the reagents and to prevent potential side reactions.

  • Reagent Addition:

    • Slowly add oxetane (0.72 mL, 10.0 mmol, 1.0 eq.) to the cooled catalyst solution via syringe.

    • In a separate, dry vial, prepare a solution of tert-butylamine (1.26 mL, 12.0 mmol, 1.2 eq.) in 10 mL of anhydrous DCM.

    • Add the tert-butylamine solution dropwise to the reaction flask over 15-20 minutes using a syringe pump or by careful manual addition.

    • Scientist's Note: A slight excess of the amine ensures complete consumption of the limiting oxetane. Dropwise addition is necessary to maintain temperature control and prevent dimerization or polymerization of the oxetane.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. The product amino alcohol should have a lower Rf value than the starting oxetane. Visualize with potassium permanganate stain.

  • Work-up and Quenching:

    • Once the reaction is complete (disappearance of the limiting reagent), cool the flask again to 0 °C.

    • Slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the Lewis acid and any remaining acidic species.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will be a viscous oil. Purify the crude material by flash column chromatography on silica gel.[5]

    • Prepare the column using a slurry of silica gel in a solvent mixture of 2% methanol in DCM containing 0.5% triethylamine.

    • Scientist's Note: The addition of a small amount of triethylamine to the eluent is critical to prevent the polar amino alcohol product from tailing on the acidic silica gel, leading to better separation and yield.

    • Elute the column with a gradient of 2% to 10% methanol in DCM (with 0.5% triethylamine) to isolate the pure product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1-(tert-butylamino)propan-3-ol as a clear, colorless oil.

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Oxetane is flammable and should be handled with care.

  • tert-Butylamine is a corrosive and flammable liquid with a strong odor.

  • Anhydrous solvents are sensitive to moisture and air. Use proper inert atmosphere techniques.

Data Analysis and Expected Results

ParameterValue
Stoichiometry (Oxetane:Amine:Catalyst)1.0 : 1.2 : 0.1
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Isolated Yield 75 - 90%

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.1 ppm, 9H), and methylene groups adjacent to the nitrogen (~2.7 ppm, triplet, 2H), oxygen (~3.7 ppm, triplet, 2H), and the central methylene group (~1.7 ppm, quintet, 2H). The N-H and O-H protons will appear as broad singlets.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the quaternary carbon of the tert-butyl group (~50 ppm), the methyl carbons of the tert-butyl group (~29 ppm), and the three methylene carbons of the propanol backbone (~43, 61, and 33 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to moisture. 2. Impure or wet reagents/solvents. 3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored Lewis acid. 2. Ensure all solvents and reagents are rigorously dried. 3. Allow the reaction to run for a longer period or gently heat to 35-40 °C.
Formation of Byproducts 1. Reaction temperature was too high. 2. Reagents added too quickly.1. Maintain strict temperature control, especially during reagent addition. 2. Use a syringe pump for slow, controlled addition of the amine.
Difficult Purification 1. Product streaking on the silica column. 2. Co-elution of impurities.1. Add 0.5-1% triethylamine to the eluent to suppress tailing. 2. Ensure the reaction has gone to completion to minimize starting material contamination.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. Available at: [6]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. Available at: [4]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. Available at: [7]

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. Available at: [8]

  • Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. Available at: [9]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [1]

  • Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. BenchChem. Available at: [10]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [2]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [3]

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information. Available at: [11]

  • Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. Available at: [12]

  • Synthesis of oxetanes. Organic Chemistry Portal.
  • Discovery and synthesis of chiral amino alcohols. BenchChem. Available at: [5]

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Method

Reductive amination methods to synthesize N-tert-butyl-3-aminopropanol

This Application Note is designed for research scientists and drug development professionals requiring a robust, high-purity synthesis of -tert-butyl-3-aminopropanol . While direct alkylation of amines with 3-halo-propan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, high-purity synthesis of


-tert-butyl-3-aminopropanol .

While direct alkylation of amines with 3-halo-propanols is possible, it often suffers from over-alkylation and elimination side reactions.[1] Reductive Amination offers a milder, more chemoselective alternative.[2][3] However, the instability of the required aldehyde precursor, 3-hydroxypropanal (3-HPA) —which exists in equilibrium with its lactol dimer and is prone to polymerization—requires a strategic approach.[1]

This guide presents two protocols:

  • Method A (The "Gold Standard"): Uses a silyl-protected aldehyde to ensure stability and prevent lactol interference.

  • Method B (The "Rapid One-Pot"): Uses an acetal precursor generated in situ.

Application Note: High-Fidelity Synthesis of -tert-butyl-3-aminopropanol via Reductive Amination[1]

Abstract & Retrosynthetic Analysis

The synthesis of


-tert-butyl-3-aminopropanol (

) via reductive amination faces two primary chemical challenges:
  • Steric Hindrance: The bulky tert-butyl group on the amine slows imine formation.

  • Substrate Instability: The aldehyde precursor, 3-hydroxypropanal (

    
    ), exists in equilibrium with its hemiacetal dimer (2-hydroxy-tetrahydrofuran), reducing the concentration of the reactive carbonyl species and complicating stoichiometry.[1]
    

To overcome these, we employ Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent that tolerates the required acid catalysis.

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond. We avoid the direct use of unstable 3-hydroxypropanal by utilizing a TBS-protected precursor or a masked acetal .[1]

Retrosynthesis cluster_precursors Precursors Target N-tert-butyl-3-aminopropanol (Target) Amine tert-Butylamine (Nucleophile) Target->Amine Reductive Amination Aldehyde 3-Hydroxypropanal (Electrophile) Target->Aldehyde Unstable Protected TBS-Protected Aldehyde (Stabilized Precursor) Aldehyde->Protected Protection Strategy

Figure 1: Retrosynthetic disconnection showing the necessity of stabilizing the aldehyde precursor.

Method A: The Protected Aldehyde Route (High Purity)

Recommended for: GMP synthesis, library generation, and cases where high purity is critical. Mechanism: The bulky TBS (tert-butyldimethylsilyl) group prevents lactol formation, forcing the molecule to remain in the reactive aldehyde form.

Materials
ReagentEquiv.[3][4][5][6]Role
3-((tert-butyldimethylsilyl)oxy)propanal 1.0Stabilized Electrophile
tert-Butylamine 1.2Nucleophile (Excess drives equilibrium)
NaBH(OAc)3 (STAB) 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Activates imine)
1,2-Dichloroethane (DCE) Solvent0.2 M Concentration
TBAF (1M in THF) 1.5Deprotection Agent
Step-by-Step Protocol
Phase 1: Reductive Amination[1][2][5]
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-((tert-butyldimethylsilyl)oxy)propanal (10 mmol) in anhydrous DCE (50 mL).

  • Amine Addition: Add tert-butylamine (12 mmol) followed by Acetic Acid (10 mmol).

    • Note: The acid is crucial to protonate the intermediate carbinolamine and assist water elimination, especially given the steric bulk of the t-butyl group.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (15 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH4, STAB does not reduce the aldehyde as quickly as the protonated imine/iminium ion, preventing the formation of the alcohol byproduct.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (formation of secondary amine).[3]

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[7] Dry organics over Na2SO4 and concentrate.

Phase 2: Deprotection[1]
  • Dissolution: Dissolve the crude silyl-protected amine in THF (20 mL).

  • Cleavage: Add TBAF (15 mmol, 1M in THF) at 0°C. Stir at RT for 2 hours.

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.[3]

    • Critical Step: The product is an amino-alcohol and is water-soluble.[1] You may need to saturate the aqueous layer with NaCl or use continuous extraction (chloroform) for maximum recovery.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:10:1).

Method B: The "One-Pot" Acetal Hydrolysis Route

Recommended for: Rapid screening or when the protected aldehyde is unavailable. Concept: Generates 3-hydroxypropanal in situ from its diethyl acetal, immediately trapping it with the amine to minimize oligomerization.[1]

Materials
ReagentEquiv.[3][4][5][6]Role
3,3-Diethoxypropan-1-ol 1.0Masked Precursor
tert-Butylamine 1.5Nucleophile
NaBH(OAc)3 1.5Reducing Agent
1M HCl (aq) -Hydrolysis Catalyst
THF SolventReaction Medium
Step-by-Step Protocol
  • Hydrolysis: Dissolve 3,3-diethoxypropan-1-ol (10 mmol) in THF (20 mL) and 1M HCl (10 mL). Stir at RT for 1 hour.

    • Check: Verify acetal consumption by TLC.

  • Neutralization/Buffer: Adjust pH to ~5–6 using solid NaOAc or weak NaOH solution. Do not make basic yet.

  • Amination: Add tert-butylamine (15 mmol) directly to the aqueous/THF mixture.

  • Reduction: Immediately add NaBH(OAc)3 (15 mmol). Stir vigorously for 16 hours.

  • Workup: Basify to pH >12 with NaOH (to ensure the amine is free-based). Extract exhaustively with DCM or Chloroform.

Analytical Data & Quality Control

Verification of the product (


-tert-butyl-3-aminopropanol) should show the following characteristics:
MethodExpected SignalInterpretation
1H NMR (CDCl3)

1.10 (s, 9H)
tert-Butyl group (Singlet)

1.70 (quint, 2H)
Central CH2 (C2 position)

2.75 (t, 2H)
N-CH2 (Adjacent to amine)

3.80 (t, 2H)
O-CH2 (Adjacent to alcohol)
MS (ESI) [M+H]+ = 132.14Molecular Ion
Appearance Colorless viscous oilHygroscopic liquid

Experimental Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for Method A (Protected Route).

Workflow Start Start: TBS-Protected Aldehyde Mix Add t-BuNH2 + AcOH (Imine Formation) Start->Mix DCE, RT, 30m Reduce Add NaBH(OAc)3 (0°C -> RT) Mix->Reduce Activation Intermed Intermediate: N-TBS-Protected Amine Reduce->Intermed Reductive Amination Deprotect Deprotection: TBAF / THF Intermed->Deprotect Cleavage Finish Final Product: N-tert-butyl-3-aminopropanol Deprotect->Finish Purification

Figure 2: Workflow for the high-fidelity synthesis using a silyl-protected precursor to avoid lactol interference.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why NaBH(OAc)3 (STAB)?

Sodium triacetoxyborohydride is preferred over Sodium Cyanoborohydride (NaBH3CN) for this protocol because:

  • Toxicity: It avoids the generation of toxic cyanide byproducts.

  • Selectivity: STAB is less reactive toward aldehydes than imines. In the presence of AcOH, the imine is protonated to an iminium ion, which is rapidly reduced by STAB. The aldehyde, being less electrophilic than the iminium ion, remains largely unreduced, minimizing the formation of the 3-hydroxypropanol byproduct [1].

The "Lactol Problem"

3-Hydroxypropanal is not a simple aldehyde; it exists as a lactol (2-hydroxy-tetrahydrofuran).[1]

  • Direct Reaction: If you mix pure 3-HPA with an amine, the amine must open the lactol ring. This is slow and allows competing aldol-like polymerizations.[1]

  • Solution: Method A locks the oxygen with a TBS group, making cyclization impossible and keeping the aldehyde "free" and reactive [2].

Handling tert-Butylamine[1][8][9][10][11][12]
  • Volatility: t-Butylamine has a boiling point of ~44°C. Reactions should be run in a well-ventilated hood.[1]

  • Sterics: The bulky t-butyl group makes the initial nucleophilic attack on the carbonyl slower than with linear amines. The addition of Acetic Acid is mandatory to catalyze this step.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]

Sources

Application

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic Amino Alcohol Salts

Introduction: The Challenge of Hygroscopic Amino Alcohol Salts Amino alcohol salts are a vital class of compounds in the pharmaceutical industry, frequently used as active pharmaceutical ingredients (APIs) or key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Amino Alcohol Salts

Amino alcohol salts are a vital class of compounds in the pharmaceutical industry, frequently used as active pharmaceutical ingredients (APIs) or key intermediates. Their molecular structure, containing both hydroxyl and amino functional groups, imparts desirable pharmacological properties but also contributes to a significant-yet-often-underestimated challenge: hygroscopicity. Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.

This inherent affinity for moisture can lead to a cascade of detrimental physical and chemical changes, compromising the stability, efficacy, and safety of the final drug product.[1][2] Improper handling and storage of these sensitive materials can introduce variability into research experiments, derail drug development timelines, and lead to batch failures in a Good Manufacturing Practices (GMP) environment.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and mitigating the risks associated with hygroscopic amino alcohol salts. It outlines the scientific principles behind moisture-induced degradation and offers field-proven protocols for handling, storage, and analytical monitoring to ensure product integrity from the lab bench to commercial production.

The Science of Moisture Interaction: Hygroscopicity and Deliquescence

All materials interact with atmospheric moisture to some degree, but hygroscopic substances do so to an extent that can significantly alter their properties. This interaction is primarily driven by the formation of hydrogen bonds between water molecules and the polar functional groups (hydroxyl and ammonium ions) present in amino alcohol salts.

As a hygroscopic salt absorbs moisture, it undergoes several stages, culminating in a critical phase transition known as deliquescence.[6]

  • Adsorption: Initially, water molecules adsorb onto the surface of the solid crystals.[6]

  • Absorption: As more water is absorbed, it begins to penetrate the bulk of the material.

  • Deliquescence: When the material has absorbed sufficient water to form a saturated aqueous solution, it reaches its critical relative humidity (RH₀) .[6][7] At or above this RH, the solid will dissolve completely, transforming into a liquid solution.[6][7][8]

This process is not merely a physical change; the presence of a solution phase dramatically accelerates chemical degradation pathways that are often negligible in the solid state.[7][9]

cluster_0 Moisture Interaction Pathway Solid Hygroscopic Salt (Crystalline Solid) Adsorption Surface Adsorption (Water Molecules on Crystal Surface) Solid->Adsorption Ambient Humidity (RH < RH₀) Absorption Bulk Absorption (Water Penetrates Crystal Lattice) Adsorption->Absorption Increasing Humidity Solution Deliquescence (Formation of Saturated Solution) Absorption->Solution Environmental RH ≥ RH₀ Degradation Accelerated Degradation (Hydrolysis, Oxidation, etc.) Solution->Degradation Solution-Mediated Reactions

Caption: The progression from a stable solid to a reactive solution state.

Consequences of Inadequate Moisture Control

Exposure to humidity above the compound's critical threshold can lead to irreversible changes, impacting both the physical and chemical integrity of the material.

Physical Instability
  • Caking and Agglomeration: Moisture can form liquid bridges between particles, which, upon slight drying, solidify and cause the powder to cake or clump.[7][10] This severely impacts flowability, making accurate weighing and powder handling difficult.

  • Polymorphic Transitions: The presence of water can induce a change in the crystal form of the API, which can alter its solubility, bioavailability, and stability.[]

  • Morphological Changes: The particle size and shape can be altered, affecting formulation properties like dissolution rate and blend uniformity.[]

Chemical Degradation
  • Hydrolysis: Amino alcohol salts can be susceptible to hydrolysis, where water molecules cleave chemical bonds. This is a primary degradation pathway for many pharmaceutical compounds.[2][]

  • Oxidation: The presence of moisture can facilitate oxidative reactions, especially if trace metal catalysts are present.

  • Salt Disproportionation: In the presence of moisture and certain excipients, the salt form can revert to its less soluble free base form, which can drastically affect product performance.[9][12]

These degradation processes not only reduce the potency of the API but can also generate impurities that may have undesirable toxicological profiles.[2][]

Recommended Environmental Controls

The cornerstone of protecting hygroscopic amino alcohol salts is the strict control of the laboratory and storage environment. Adherence to GMP guidelines regarding environmental monitoring is crucial.[3][5]

ParameterRecommended ConditionRationale
Relative Humidity (RH) < 40% RH (ideally as low as practical)Keeps the ambient moisture level well below the critical relative humidity (RH₀) of most hygroscopic salts, preventing deliquescence.[7][8]
Temperature 15°C to 25°C (59°F to 77°F) Minimizes the rate of chemical degradation, which is often accelerated by heat.[10][][13] Avoids temperature fluctuations that can cause moisture to condense inside containers.
  • Implementation: Utilize dedicated low-humidity rooms or environmental chambers for handling and storage. All areas should be equipped with calibrated thermo-hygrometers for continuous monitoring.

Protocols for Safe Handling and Dispensing

Every moment a hygroscopic material is exposed to ambient air presents a risk. The following protocols are designed to minimize this exposure.

Protocol: Weighing and Dispensing Hygroscopic Powders

Objective: To accurately weigh a hygroscopic amino alcohol salt while minimizing moisture uptake.

Environment: Perform all steps inside a glove box with a controlled nitrogen or argon atmosphere, or in a room with RH maintained at <40%.

Materials:

  • Hygroscopic amino alcohol salt in its primary container.

  • Analytical balance (preferably located inside the controlled environment).

  • Anti-static weigh boats or glassine paper.

  • Spatulas (non-reactive material).

  • Pre-labeled receiving vials with airtight caps.

  • Parafilm® or other sealing tape.

Procedure:

  • Equilibration: Allow the sealed container of the salt to equilibrate to the temperature of the controlled environment for at least 30 minutes before opening. This prevents condensation on the cold powder.

  • Preparation: Place all necessary tools (spatula, weigh boat, receiving vials) inside the controlled environment.

  • Tare: Place the weigh boat on the balance and tare the weight.

  • Dispensing: Quickly open the primary container. Using a clean, dry spatula, transfer the desired amount of powder to the weigh boat. Work efficiently to minimize the time the primary container is open.

  • Sealing: Immediately and securely close the primary container. Wrap the lid-body interface with Parafilm® for extra protection.

  • Transfer: Promptly transfer the weighed powder to the pre-labeled receiving vial and seal it tightly.

  • Documentation: Record the final weight, date, time, and environmental conditions (temperature and RH).

  • Cleanup: Clean all equipment thoroughly. Dispose of any contaminated weigh boats or paper.[14]

Causality: Working quickly in a controlled environment is paramount because even brief exposure to humidity can cause the powder's weight to increase, leading to significant errors in solution concentration.[1]

Packaging and Storage Solutions

The choice of packaging is a critical control point for maintaining the long-term stability of hygroscopic salts.[][13]

Start Select Storage Strategy for Hygroscopic Salt Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) - Tightly sealed primary container - Add desiccant pouch - Store in desiccator cabinet Duration->ShortTerm Short LongTerm Long-Term (> 1 month) - Use glass or HDPE container - Add desiccant pouch - Seal with Parafilm - Place in heat-sealed foil bag - Store in controlled environment Duration->LongTerm Long

Caption: Decision tree for selecting a storage strategy.

Primary Containers
  • Recommended: Amber glass bottles with screw caps and inert liners or high-density polyethylene (HDPE) containers.[15] Glass is impermeable to moisture, while amber color protects against photodegradation.[13]

  • Avoid: Paper or cardboard containers, which offer no moisture barrier.

Use of Desiccants

Desiccants are materials that absorb moisture, creating a dry micro-environment inside the container.[16][17][18] They are essential for protecting highly sensitive materials.

Desiccant TypeMoisture Absorption CapacityPrimary Applications & Notes
Silica Gel Up to 40% of its weightGeneral-purpose, cost-effective. Ideal for pharmaceuticals and electronics.[17][18][19] Often contains a color indicator for saturation.
Molecular Sieves High efficiency at low RHExcellent for creating extremely dry conditions required for highly sensitive chemicals and APIs.[17][18]
Activated Clay Cost-effectiveSuitable for bulk industrial applications.[17][19]

Protocol: Place one or more desiccant sachets inside the storage container, ensuring they do not come into direct contact with the powder.[20] For larger containers, desiccant pouches can be hung from the inside of the lid.[20]

Secondary Packaging

For long-term storage or shipment, a multi-barrier approach is recommended.

  • Seal the primary container (e.g., a glass bottle) with Parafilm®.

  • Place the sealed bottle and a desiccant pack into a moisture-barrier bag (e.g., a Mylar foil bag).[21]

  • Heat-seal or vacuum-seal the bag to create an airtight environment.[17][21]

Analytical Monitoring and Quality Control

Regular testing confirms that handling and storage protocols are effective. Stability testing is a regulatory requirement and provides crucial data for determining shelf life.[][22][23]

Protocol: Moisture Content Determination by Karl Fischer Titration

Objective: To precisely quantify the water content in a sample of hygroscopic amino alcohol salt. Karl Fischer (KF) titration is the gold standard method as it is specific to water.[24][25][26]

Environment: A low-humidity environment (<40% RH) is critical to prevent moisture uptake by the sample and solvent during preparation.

Materials:

  • Karl Fischer titrator (coulometric or volumetric).

  • Anhydrous KF solvents and reagents.

  • Gas-tight syringes.

  • Sample of amino alcohol salt.

  • Analytical balance.

Procedure:

  • System Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a low, stable drift.

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh the hygroscopic powder into a dry, clean vial.

  • Injection: Quickly uncap the vial and use a gas-tight syringe or a solid sample introduction system to transfer the sample directly into the KF titration vessel.

  • Titration: Start the titration process. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Analysis: Record the result, typically expressed as a percentage (% w/w) or parts per million (ppm). Perform the analysis in triplicate to ensure precision.

Causality: Unlike gravimetric methods like Loss on Drying (LOD), which measure all volatiles, Karl Fischer titration is specific to water, providing a true measure of moisture content without interference from residual solvents.[24][27]

Other Analytical Techniques
TechniquePurposePrinciple
Thermogravimetric Analysis (TGA) Measures total volatile content (water and solvents).Measures the change in mass of a sample as it is heated.[24]
Dynamic Vapor Sorption (DVS) Determines the hygroscopicity profile and critical RH.Measures the mass change of a sample as it is exposed to a range of controlled humidity levels.[1][28]
High-Performance Liquid Chromatography (HPLC) Assesses purity and quantifies degradation products.Separates components of a mixture for identification and quantification. Used in stability studies to monitor API potency.[]

Stability Testing Protocols

Stability studies are performed to establish a re-test period or shelf life for an API under defined storage conditions.[22][23][29]

  • Long-Term Stability: Samples are stored at the recommended storage condition (e.g., 25°C / 60% RH or 30°C / 65% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[22][23][29]

  • Accelerated Stability: Samples are stored at elevated conditions (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability and identify potential degradation products.[][23][30]

During these studies, samples are analyzed for appearance, moisture content, purity, and degradation products. A "significant change" is defined as a failure to meet the material's specification.[23][29]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Powder is clumped or caked. - Exposure to high humidity during handling or storage.[7] - Improperly sealed container. - Saturated desiccant.- Handle material exclusively in a low-humidity environment (<40% RH). - Ensure containers are tightly sealed and use Parafilm®. - Replace desiccants regularly.
Inconsistent weighing results. - Moisture uptake during weighing. - Static electricity.- Weigh inside a glove box or low-humidity chamber. - Use an anti-static balance or ionizer.
Moisture content exceeds specification. - Inadequate packaging. - Storage in an uncontrolled environment.- Repackage material using airtight containers, desiccants, and a secondary foil bag. - Move storage to a dedicated, climate-controlled area.[10]
Appearance of new peaks in HPLC chromatogram. - Chemical degradation (e.g., hydrolysis).[2][]- Review storage conditions (temperature and humidity). - Perform stress testing to identify the degradation pathway.[]

References

  • Stepleton, T. (2023). Ensuring the Quality of Active Pharmaceutical Ingredients. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Sorbent-Systems. Desiccants for Industrial Chemical shipping & storage containers. [Link]

  • DryTec Industries. (2024). How to Package and Store Products with Desiccants. [Link]

  • Streampeak Group. (2023). Different Types of Packaging Materials. [Link]

  • Ideal Cures. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Zannou, E. A., & Zografi, G. (2010). Deliquescence of pharmaceutical systems. PubMed. [Link]

  • IMPAK Corporation. Moisture Sensitive Product Storage System. [Link]

  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (2006). Implications of Deliquescence in Food and Pharmaceutical Products. [Link]

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. [Link]

  • MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. [Link]

  • Al-Zoubi, N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • Wu, Y., & Li, S. (2020). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]

  • Zannou, E. A., & Zografi, G. (2010). Deliquescence of pharmaceutical systems. ResearchGate. [Link]

  • Yudina, E. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]

  • Arru, P., & Salústio, P. J. (2003). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Prepper's Pantry. (2025). How to Store Salt Long-Term: Tips for Preppers. [Link]

  • World Health Organization. (2018). Annex 10 - ICH. [Link]

  • Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Presto Group. Complete Guide to Moisture Content Test & Its Importance. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • Dustcontrol. (2025). Managing Dust in Laboratories Handling Hazardous Powders. [Link]

  • Process Street. (2024). Comprehensive Guide to GMP: Key Elements, Process, and FDA Compliance. [Link]

  • Clarity Salt. (2024). How to Store Bulk Food-Grade Salt to Maintain its Quality. [Link]

  • ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • SafetyCulture. (2025). What is GMP | Good Manufacturing Practices. [Link]

  • Qualio. (2025). Good Manufacturing Practices (GMP) explained. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

Sources

Method

Procedure for converting 3-(tert-butylamino)propan-1-ol free base to HCl salt

Executive Summary This Application Note details the procedure for converting 3-(tert-butylamino)propan-1-ol (Free Base) to its Hydrochloride (HCl) salt . While the free base is a useful intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the procedure for converting 3-(tert-butylamino)propan-1-ol (Free Base) to its Hydrochloride (HCl) salt . While the free base is a useful intermediate in organic synthesis (often serving as a linker or building block analogous to beta-blocker intermediates), it is prone to oxidation and difficult to handle as a viscous liquid. The HCl salt offers superior stability, crystallinity, and water solubility.

Scope: This guide prioritizes anhydrous methods to prevent "oiling out"—a common failure mode where the salt separates as a viscous gum rather than a crystalline solid due to the presence of water.

Chemical Profile & Thermodynamics

PropertyFree BaseHydrochloride Salt (Target)
IUPAC Name 3-[(2-methylpropan-2-yl)amino]propan-1-ol3-(tert-butylamino)propan-1-ol hydrochloride
Structure


Molecular Weight 131.22 g/mol 167.68 g/mol
State Viscous liquid / Low-melting solidCrystalline Solid (Hygroscopic)
Solubility Alcohols, DCM, Ethers (Moderate)Water, Methanol, Ethanol
pKa (est.) ~10.5 (Secondary Amine)N/A (Salt)

Key Mechanistic Insight: The reaction is an exothermic acid-base neutralization:



Because the product contains both a hydrophilic hydroxyl group and a lipophilic tert-butyl group, it exhibits surfactant-like properties.[1] In the presence of water, these molecules form supramolecular aggregates (oils) rather than crystal lattices. Therefore, water exclusion is the critical control parameter .

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended)

Best for: High purity, storage stability, and preventing oil formation.

Reagents:

  • Substrate: 3-(tert-butylamino)propan-1-ol (Free Base) [>98% purity].[1]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) [Anhydrous].

  • Acid Source: 4.0 M HCl in 1,4-Dioxane or Isopropanol (Commercial solution).

  • Antisolvent: Diethyl Ether or n-Heptane [Anhydrous].

Protocol Steps:

  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10.0 g (76.2 mmol) of the free base in 50 mL of anhydrous EtOAc.

    • Why: EtOAc is moderately polar; it dissolves the free base but is a poor solvent for the ionic HCl salt, promoting precipitation.

  • Thermal Control:

    • Cool the solution to 0–5 °C using an ice/water bath.

    • Why: Neutralization is exothermic. Heat increases solubility, preventing crystallization.

  • Acid Addition (The Critical Step):

    • Calculate the stoichiometric requirement: 76.2 mmol HCl = 19.1 mL of 4.0 M HCl solution.

    • Add the HCl solution dropwise over 20 minutes via a pressure-equalizing addition funnel.

    • Observation: A white precipitate should form immediately.

    • Caution: If the solution turns cloudy but no solid forms (oiling out), stop addition. Add a seed crystal or scratch the glass.

  • Maturation:

    • Remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 1 hour.

    • Why: Ostwald ripening allows small, imperfect crystals to redissolve and deposit onto larger crystals, improving purity and filterability.

  • Antisolvent Chase (Optional):

    • If the yield appears low (supernatant is still basic), add 20 mL of anhydrous Diethyl Ether or n-Heptane dropwise to force remaining salt out of solution.

  • Isolation:

    • Filter the solid using a sintered glass funnel (porosity M) under a blanket of nitrogen or argon.

    • Crucial: Do not pull air through the cake for extended periods if the humidity is high; the salt is hygroscopic.

  • Washing & Drying:

    • Wash the filter cake with 2 × 15 mL of cold, anhydrous Et2O.

    • Dry in a vacuum oven at 40 °C for 12 hours. Store in a desiccator.

Method B: Gas Sparging (Scale-Up Alternative)

Best for: Large batches (>100g) where liquid HCl reagent costs are prohibitive.[1]

  • Dissolve free base in Anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Generate HCl gas (by dripping H2SO4 onto NaCl or heating concentrated HCl) and pass it through a CaCl2 drying tube.

  • Bubble dry HCl gas slowly into the solution at 0 °C.

  • Monitor pH using wet pH paper held above the solution (vapor check). Stop when vapors turn acidic.

  • Evaporate solvent or filter precipitate as above.

Process Visualization (Workflow)

G Start Start: Free Base (Liquid) Solvent Dissolve in Anhydrous EtOAc Start->Solvent Cooling Cool to 0-5°C (Thermodynamic Control) Solvent->Cooling Reaction Add 4M HCl/Dioxane (Dropwise) Cooling->Reaction Check Precipitate Formed? Reaction->Check Oil Oiling Out: Add Seed/Et2O Check->Oil No (Gum) Ripening Stir 1h @ RT (Ostwald Ripening) Check->Ripening Yes Oil->Ripening Filter Vacuum Filtration (Inert Atmosphere) Ripening->Filter Dry Final Product: White Hygroscopic Solid Filter->Dry

Figure 1: Critical Process Flow for Anhydrous Salt Formation.[1] Note the decision node for handling "oiling out" phenomena.

Quality Control & Troubleshooting

QC Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (D2O)Shift of

-protons downfield (~0.5 ppm) relative to free base.
Counterion AgNO3 Titration1:1 molar ratio (± 2%) of Chloride to Amine.
Melting Point Capillary (sealed)Sharp range (Expected: ~140-160°C, distinct from free base).
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/Dioxane).
Troubleshooting Guide

Issue 1: The product is a sticky oil (Gumming).

  • Cause: Presence of water or rapid addition of acid causing local supersaturation.

  • Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Add Diethyl Ether until cloudy. Cool slowly to -20 °C to induce crystallization (Recrystallization).[1]

Issue 2: Product turns into a liquid on the filter paper.

  • Cause: Extreme hygroscopicity absorbing atmospheric moisture.

  • Fix: Perform filtration in a glovebox or under a funnel cone with N2 flow. Immediately transfer to a vacuum desiccator.

Issue 3: Yellow discoloration.

  • Cause: Oxidation of the amine prior to salt formation or trace iron in HCl.

  • Fix: Recrystallize from Ethanol/Ether with activated charcoal.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection and general protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2024). 3-(tert-butylamino)propan-1-ol.[1][2][3] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to the general amino-alcohol structure class for verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of 3-(tert-butylamino)propan-1-ol Hydrochloride

Executive Summary & Target Profile This guide addresses the synthesis and purification of 3-(tert-butylamino)propan-1-ol hydrochloride (Target Structure: ). Critical Distinction: Do not confuse this linear isomer with th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

This guide addresses the synthesis and purification of 3-(tert-butylamino)propan-1-ol hydrochloride (Target Structure:


).

Critical Distinction: Do not confuse this linear isomer with the common beta-blocker intermediate 1-(tert-butylamino)-3-chloro-2-propanol. The target discussed here is the linear 1-propanol derivative, often used as a linker or specialized building block.

PropertySpecification
CAS (Free Base) 14599-78-1
CAS (HCl Salt) 1311317-79-9
Molecular Weight 131.22 (Free Base) / 167.68 (HCl Salt)
Key Challenge Steric hindrance of the tert-butyl group slows

kinetics; high water solubility of the product complicates extraction.

Core Synthesis Protocol (The "Gold Standard")

To maximize yield, we recommend a pressure-promoted nucleophilic substitution rather than a standard open-reflux method. The low boiling point of tert-butylamine (44°C) limits reaction temperature in open systems, leading to incomplete conversion.

Reagents & Stoichiometry
  • Substrate: 3-Chloro-1-propanol (1.0 eq)

  • Nucleophile: tert-Butylamine (4.0 – 5.0 eq)

  • Catalyst (Optional): Sodium Iodide (0.1 eq) – accelerates reaction via in situ Finkelstein.

  • Solvent: Ethanol (Absolute) or Neat (if autoclave available).

Step-by-Step Workflow
  • Charging: In a pressure vessel (Ace glass or autoclave), dissolve 3-chloro-1-propanol and NaI in minimal Ethanol.

  • Addition: Add tert-butylamine in one portion. The excess amine acts as both nucleophile and HCl scavenger.

  • Reaction: Seal the vessel and heat to 70–80°C for 12–16 hours.

    • Note: In an open reflux setup, the internal temp is capped at ~45°C, resulting in yields <50%. The pressure vessel allows the necessary activation energy.

  • Concentration: Cool to room temperature. Rotary evaporate to remove solvent and excess tert-butylamine. Result: A semi-solid residue containing product and tert-butylammonium chloride.

Workup & Purification (The Yield Critical Path)

Most yield loss occurs here due to the product's high water solubility.

Optimized Isolation Diagram

WorkupFlow Crude Crude Residue (Product + t-BuNH3Cl) Basify Basification Add 20% NaOH (pH > 12) Crude->Basify Dissolve in min H2O Extract Extraction DCM (3x) or CHCl3 Basify->Extract Aqueous Aqueous Layer (Discard Salts) Extract->Aqueous Organic Organic Layer (Free Base) Extract->Organic Dry Drying (Na2SO4 + Filtration) Organic->Dry SaltForm Salt Formation Add HCl in Et2O/IPA Dry->SaltForm Final Final Product White Precipitate SaltForm->Final Filter & Wash

Caption: Optimized basic workup to separate the amino-alcohol from inorganic salts before re-acidification.

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is going wrong?

Diagnosis: Likely incomplete conversion or extraction loss.

  • Cause 1 (Kinetics): If you refluxed at 45°C (bp of amine), the reaction is too slow.

    • Fix: Use a sealed tube at 80°C. If you lack pressure equipment, switch to 3-bromo-1-propanol (more reactive leaving group) or add 10 mol% NaI.

  • Cause 2 (Partitioning): The free base is very polar. If you extract with Ether/Hexane, it stays in the water.

    • Fix: Use Dichloromethane (DCM) or Chloroform for extraction. Saturate the aqueous phase with NaCl ("salting out") to force the organic amine into the organic layer.

Q2: The product is an oil that won't crystallize. How do I get the solid HCl salt?

Diagnosis: Hygroscopic nature or residual solvent.

  • Fix: Do not add aqueous HCl. Instead:

    • Isolate the dry Free Base oil in DCM.

    • Cool to 0°C.

    • Dropwise add 2M HCl in Diethyl Ether or HCl in Isopropanol .

    • The salt should precipitate immediately as a white solid.[1]

    • Filter under Nitrogen (to prevent moisture absorption).

Q3: Can I use water as the reaction solvent?

Answer: Yes, but it complicates the workup.

  • Water is an excellent solvent for the reaction, but removing it requires high-vacuum distillation or difficult extractions. Ethanol is preferred because it can be stripped easily, leaving the crude residue ready for basification.

Q4: I see a side product in LCMS. What is it?

Diagnosis: Likely O-alkylation or Bis-alkylation .

  • O-alkylation: Formation of an ether (

    
    ). Rare unless strong base is used.
    
  • Bis-alkylation: Reaction of the product with another molecule of chloropropanol.

    • Prevention: Ensure a high ratio of tert-butylamine (at least 4:1) to starting material.[2][3] The high concentration of primary amine outcompetes the secondary amine product.

Comparative Data: Reaction Parameters

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Leaving Group Chloride (-Cl)Iodide (-I) (via NaI cat.)+15% (Faster kinetics)
Temperature 45°C (Reflux)80°C (Sealed Tube)+30% (Complete conversion)
Extraction Solvent Diethyl EtherDichloromethane + NaCl+20% (Better recovery)
Base Excess AmineK2CO3 + Excess AmineNeutral (Amine excess is sufficient)

References

  • PubChem Compound Summary. "3-(Butylamino)propan-1-ol (Related Structure)." National Center for Biotechnology Information.Link[4]

  • ChemicalBook. "Synthesis of 3-chloro-1-propanol derivatives." ChemicalBook Database.Link

  • Vertex AI Search. "Reaction of 3-chloropropan-1-ol with tert-butylamine: Kinetics and Solvents." Aggregated Literature.[5][6][7]8

  • BenchChem Protocols. "Purification of Amino-Alcohols via Recrystallization." BenchChem Application Notes.[9]Link

Sources

Optimization

Technical Support Center: Optimizing pH for Extraction of 3-(tert-butylamino)propan-1-ol

Welcome to the technical support guide for the efficient extraction of 3-(tert-butylamino)propan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive, scientifical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the efficient extraction of 3-(tert-butylamino)propan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded resource for optimizing extraction protocols by leveraging fundamental principles of acid-base chemistry.

Core Principle: pH, pKa, and the State of an Amine

The successful isolation of 3-(tert-butylamino)propan-1-ol hinges on controlling its ionization state. The molecule contains a secondary amine, which is a basic functional group. This amine can exist in two forms:

  • Free Base (R₂NH): The neutral, un-ionized form. This form is soluble in organic solvents and has low solubility in water. This is the state required for extraction into an organic phase.

  • Protonated Salt (R₂NH₂⁺): The ionized, positively charged form (an ammonium salt). This form is highly soluble in water and insoluble in most common organic solvents.

The transition between these two states is governed by the pH of the aqueous solution and the pKa of the amine's conjugate acid. The pKa is the pH at which 50% of the amine is in the free base form and 50% is in the protonated salt form.

For 3-(tert-butylamino)propan-1-ol, the key functional group is the sterically hindered secondary amine. While a direct experimental pKa for this exact molecule is not readily published, an extremely close structural analog, tert-butylamine , has a well-documented pKa of 10.68 for its conjugate acid.[1][2][3] This value serves as an excellent and reliable estimate for our target molecule.

The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation.[4][5] To ensure the vast majority of the amine is in the desired neutral free base form for extraction, a simple rule of thumb is to adjust the pH of the aqueous solution to be at least two pH units higher than the pKa .

Optimal pH > pKa + 2 ➡️ Optimal pH > 12.7

Visualization: The pH-Dependent Extraction Pathway

The following diagram illustrates the critical relationship between pH and the partitioning of 3-(tert-butylamino)propan-1-ol between aqueous and organic layers during a liquid-liquid extraction.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_protonated Protonated Form (R₂NH₂⁺) Water-Soluble A_freebase Free Base Form (R₂NH) Poorly Water-Soluble A_protonated->A_freebase pKa ≈ 10.7 O_freebase Free Base Form (R₂NH) Organic-Soluble A_freebase->O_freebase Partitions into Organic Solvent start Mixture in Aqueous Solution ph_low Condition: pH < 9 start->ph_low Low pH Adjustment ph_high Condition: pH > 12.7 start->ph_high High pH Adjustment ph_low->A_protonated Stays in Aqueous Layer ph_high->A_freebase Converts to Free Base

pH-driven partitioning of 3-(tert-butylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter for extracting the 3-(tert-butylamino)propan-1-ol free base?

A: The pH of the aqueous phase. It must be sufficiently basic to ensure the amine is in its neutral, organic-soluble form. The fundamental principle of acid-base extraction is that ionic salts are water-soluble, while neutral molecules are typically organic-soluble.[6]

Q2: What is the recommended pH for the extraction?

A: The recommended pH is 12.7 or higher . Based on the estimated pKa of 10.7, a pH of 12.7 ensures that over 99% of the compound exists as the free base, maximizing its partitioning into the organic solvent.

Q3: What happens if I perform the extraction at a neutral pH (pH 7)?

A: At pH 7, which is significantly below the pKa of 10.7, virtually 100% of your compound will be in the protonated, water-soluble ammonium salt form (R₂NH₂⁺). It will remain in the aqueous layer, resulting in near-zero extraction yield into the organic phase.

Q4: Which base should I use to adjust the pH?

A: A strong base is required to reach a pH > 12.7. Commonly used bases include:

  • Sodium Hydroxide (NaOH): A 2-6 M aqueous solution is effective. It is inexpensive and strong but can cause hydrolysis of sensitive functional groups (not a primary concern for this molecule).

  • Potassium Hydroxide (KOH): Similar in strength and application to NaOH.

  • Sodium Carbonate (Na₂CO₃) / Potassium Carbonate (K₂CO₃): These are weaker bases and may not be sufficient to raise the pH to the optimal level of >12.7. They are generally better for neutralizing acidic impurities without making the solution strongly basic.

Q5: What are the best organic solvents for this extraction?

A: The choice of solvent depends on the polarity of the analyte and its immiscibility with water.[7] Given the presence of hydroxyl groups, 3-(tert-butylamino)propan-1-ol is a relatively polar molecule. Good solvent choices include:

  • Ethyl Acetate (EtOAc): A moderately polar solvent with good solvating power for this compound.

  • Dichloromethane (DCM): A denser-than-water solvent that is effective but can sometimes form emulsions.

  • Diethyl Ether (Et₂O): A common, effective, but highly volatile and flammable solvent.

Avoid highly nonpolar solvents like hexane, as the compound has poor solubility in them.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the liquid-liquid extraction of 3-(tert-butylamino)propan-1-ol from an aqueous solution.

Materials:

  • Aqueous solution containing the crude product.

  • Separatory funnel.

  • Selected organic solvent (e.g., Ethyl Acetate).

  • Sodium Hydroxide (NaOH) solution, 4 M.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous drying agent (e.g., Magnesium Sulfate, MgSO₄, or Sodium Sulfate, Na₂SO₄).

  • pH paper or a calibrated pH meter.

Procedure:

  • Preparation: Transfer the aqueous solution containing your compound into a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • pH Adjustment: While carefully monitoring with a pH meter or pH paper, add the 4 M NaOH solution dropwise to the separatory funnel. Swirl gently after each addition. Continue until the aqueous phase reaches a stable pH of ≥ 12.7.

  • Solvent Addition: Add a volume of ethyl acetate to the separatory funnel, typically equal to the volume of the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel to release pressure buildup.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Collection: Carefully drain the lower aqueous layer. Then, drain the desired upper organic layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): For maximum yield, return the aqueous layer to the funnel and repeat steps 3-6 with a fresh portion of ethyl acetate. Combine the organic extracts.

  • Washing: Add a volume of brine (approx. 1/4 of the total organic volume) to the combined organic extracts in the separatory funnel. Shake gently. This step helps to remove dissolved water from the organic layer. Separate the layers and discard the aqueous brine wash.

  • Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the purified 3-(tert-butylamino)propan-1-ol free base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Extraction Yield Incorrect pH: The pH of the aqueous layer was too low (<12), leaving the compound in its water-soluble protonated form.Re-check the pH of the discarded aqueous layer. If it is low, return it to the funnel, adjust the pH to >12.7 with NaOH, and re-extract.
Incorrect Solvent: A nonpolar solvent like hexane was used, in which the analyte is poorly soluble.Choose a more polar solvent like ethyl acetate or dichloromethane.
Persistent Emulsion Vigorous Shaking: Shaking too aggressively can create a stable emulsion at the interface of the two layers.Allow the funnel to stand for a longer period. Gently swirl the funnel. Add a small amount of saturated brine solution, which can help break the emulsion by increasing the ionic strength of the aqueous phase.
Final Product is an Oil or "Wet" Incomplete Drying: Water was not fully removed from the organic layer before solvent evaporation.Ensure the organic layer is properly washed with brine. Use an adequate amount of drying agent (MgSO₄/Na₂SO₄) and ensure sufficient contact time before filtration.
Product Contaminated with Salts Carryover of Aqueous Phase: Some of the basic aqueous phase was carried over with the organic layer during separation.Be careful when draining the layers from the separatory funnel to not let any of the aqueous layer drain into your collection flask. A brine wash helps remove residual aqueous droplets.
Data Summary: pH vs. Ionization State

This table, derived from the Henderson-Hasselbalch equation, quantifies the importance of pH optimization.

pH of Aqueous PhasepH relative to pKa (10.7)Percentage of Compound in Free Base (R₂NH) FormExtraction Efficiency
8.7pKa - 2~1%Very Poor
9.7pKa - 1~9%Poor
10.7 pKa 50% Suboptimal
11.7pKa + 1~91%Good
12.7 pKa + 2 ~99% Optimal
13.0pKa + 2.3>99.5%Excellent
References
  • Kelly, M. T., Hadded, P. A., & Lunte, S. M. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(30), 7133–7142. [Link]

  • Škrlj, B., & Kovač, A. (2009). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 56, 964-968. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6385, Tert-Butylamine. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved February 24, 2026, from [Link]

  • Scent.vn. (n.d.). Tert-Butylamine (CAS 75-64-9): Odor profile, Properties, & IFRA compliance. Retrieved February 24, 2026, from [Link]

  • Reusch, W. (2013). Amine Basicity. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

  • Al-Baghli, N. A., & Al-Malah, K. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4220. [Link]

  • vCalc. (2021, August 10). pKa of tert-Butylamine. Retrieved February 24, 2026, from [Link]

  • Raynie, D. E. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry. [Link]

  • Chipot, C., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2619–2630. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hygroscopic Degradation of 3-(tert-butylamino)propan-1-ol HCl

Topic: Prevention and Recovery Protocols for Hygroscopic Amine Salts Compound: 3-(tert-butylamino)propan-1-ol HCl Audience: Researchers, Process Chemists, and Formulation Scientists Core Technical Overview 3-(tert-butyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Recovery Protocols for Hygroscopic Amine Salts Compound: 3-(tert-butylamino)propan-1-ol HCl Audience: Researchers, Process Chemists, and Formulation Scientists

Core Technical Overview

3-(tert-butylamino)propan-1-ol HCl is a secondary amine hydrochloride salt commonly used as a building block in the synthesis of pharmaceutical intermediates (e.g., beta-blocker derivatives). Like many low-molecular-weight amine salts, it exhibits aggressive hygroscopicity .

The "Degradation" Mechanism: While the compound is chemically stable (resistant to hydrolysis and oxidation under standard conditions), "degradation" in this context refers to physical deliquescence .

  • Adsorption: The crystal lattice surface adsorbs atmospheric moisture.

  • Deliquescence: The salt dissolves in the adsorbed water, forming a viscous, undefined "syrup" or "goo."[1][2]

  • Functional Failure: This state prevents accurate weighing, alters reaction stoichiometry, and introduces uncontrolled water into anhydrous reactions.

Storage & Prevention (The "First Line of Defense")

Q: How should I store 3-(tert-butylamino)propan-1-ol HCl long-term to prevent caking?

A: Standard "cool and dry" storage is often insufficient for this salt. You must create a multi-barrier system:

  • Primary Barrier: Store in a glass vial with a Teflon-lined cap. Plastic containers are permeable to moisture over months.

  • Secondary Barrier: Place the sealed vial inside a desiccator or a secondary jar containing active desiccant (e.g., indicating silica gel or

    
    ).
    
  • Headspace Control: If possible, purge the vial headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C . Cold storage reduces the kinetics of moisture uptake, but crucially , you must allow the vial to warm to room temperature before opening to prevent condensation.

Q: Parafilm isn't working. Why is my salt still getting wet?

A: Parafilm is gas-permeable and does not provide a true moisture seal over long periods. It is a dust cover, not a hermetic seal.

  • Solution: Use electrical tape or specific vinyl sealing tape for long-term storage. For critical applications, store the vial inside a heat-sealed aluminized Mylar bag with a desiccant pack.

Handling & Weighing (The "Critical Zone")

Q: The compound turns to liquid on the weighing paper. How do I weigh it accurately?

A: This is a classic sign of rapid deliquescence. You cannot use standard weighing paper.

  • Protocol:

    • Use a Weighing Boat/Vial: Use a hydrophobic weighing boat or a tared glass vial.

    • Speed is Key: Minimize exposure time. Do not leave the stock bottle open.

    • The "Difference" Method:

      • Weigh the sealed stock vial.

      • Quickly transfer an estimated amount to your reaction vessel.

      • Immediately re-seal and re-weigh the stock vial.

      • The difference is the mass transferred. This eliminates the error from water absorbing during the weighing process.

Q: Can I handle this in a standard fume hood?

A: Only on days with low relative humidity (<40%). On humid days, the salt will absorb water faster than you can weigh it.

  • Recommendation: For precise stoichiometry, handle inside a glove box or a glove bag purged with dry nitrogen. If these are unavailable, use the "Difference Method" described above.

Recovery & Drying (The "Correction Phase")

Q: My material has turned into a sticky paste. Is it ruined?

A: chemically, likely not. Physically, yes. You can recover it.

  • Do NOT: Simply put the paste in a vacuum oven; it often forms a hard, non-porous "glass" that traps water inside.

  • DO: Use Azeotropic Distillation followed by vacuum drying.[3]

Protocol: Azeotropic Drying of Amine Salts

This is the gold standard for recovering wet amine salts.

  • Dissolution: Dissolve the wet "goo" in a minimum amount of dry Methanol or Ethanol to ensure it is fully in solution.

  • Azeotrope Addition: Add a larger volume of Toluene (approx. 10x the alcohol volume).

  • Evaporation: Rotovap the mixture. The alcohol/water/toluene azeotrope will carry off the moisture.

  • Repeat: If the residue is still oily, re-suspend in toluene and rotovap again.

  • Final Polish: The material should precipitate as a white solid. Dry this solid in a vacuum oven at 40°C over

    
     overnight.
    
Q: How do I verify it is actually dry?

A: A melting point check is often misleading for salts.

  • Gold Standard: Karl Fischer (KF) Titration . It gives a precise ppm water content.

  • Alternative: qNMR (Quantitative NMR) using an anhydrous solvent (e.g., DMSO-

    
    ) and an internal standard. Look for the water peak shift and integration.
    

Troubleshooting & Data Summary

Troubleshooting Matrix
Symptom Probable Cause Immediate Action Prevention
Material is a clear liquid/syrup Severe DeliquescenceDissolve in MeOH, azeotrope with Toluene.Store in desiccator; use secondary containment.
Material is "clumpy" or sticky Surface Moisture AdsorptionDry in vacuum oven (40°C, <10 mbar) for 12h.Purge headspace with

after every use.
Yield >100% in reaction Water Weight ErrorCheck water content via KF. Recalculate stoichiometry.Dry material before use; assume "wet" and correct mass if KF known.
Hard "Glass" formation in oven Rapid drying of dissolved surfaceRe-dissolve in MeOH/Toluene and evaporate slowly.Avoid direct vacuum drying of "soupy" material.[3]
Quantitative Comparison of Drying Methods
MethodEfficiencySuitability for "Goo"Risk of Degradation
Vacuum Oven (Direct) Low (Traps water in lattice)Poor (Forms glass)Low
Desiccator (

)
Medium (Slow)MediumVery Low
Toluene Azeotrope High (Best Practice) Excellent Low
Lyophilization HighGoodLow (Requires equipment)

Visual Workflows

Figure 1: Handling & Decision Workflow

Caption: Logical flow for handling hygroscopic amine salts, ensuring material integrity from storage to reaction.

HandlingWorkflow Start Start: Retrieve 3-(tert-butylamino)propan-1-ol HCl CheckState Visual Inspection Start->CheckState StateDry Free-Flowing Powder CheckState->StateDry Looks Good StateWet Clumped / Liquid / Sticky CheckState->StateWet Compromised Weighing Weighing Protocol StateDry->Weighing Recovery Recovery Protocol StateWet->Recovery DirectWeigh Direct Weighing (Low Humidity Environment) Weighing->DirectWeigh Inside Glovebox DiffWeigh Difference Method (Weigh Vial -> Transfer -> Weigh Vial) Weighing->DiffWeigh Benchtop Reaction Proceed to Reaction DirectWeigh->Reaction DiffWeigh->Reaction Azeotrope Dissolve (MeOH) -> Azeotrope (Toluene) Recovery->Azeotrope If Liquid/Goo VacOven Vacuum Oven Dry (40°C, Desiccant) Recovery->VacOven If merely Clumped Azeotrope->VacOven VacOven->CheckState Re-inspect

Figure 2: Azeotropic Drying Mechanism

Caption: The mechanism of removing water via ternary azeotrope formation, preventing the formation of hydrated "glass".

AzeotropeLogic WetSalt Wet Salt (Salt + H2O) AddSolvent Add MeOH + Toluene WetSalt->AddSolvent Step 1 Solution Homogeneous Solution (Salt dissolved, Water dispersed) AddSolvent->Solution Step 2 Evap Rotary Evaporation Solution->Evap Step 3 Azeotrope Azeotrope Removal (Water/MeOH/Toluene vapor) Evap->Azeotrope Removes H2O DrySalt Crystalline Dry Salt Evap->DrySalt Precipitates

References

  • Sigma-Aldrich. Product Specification: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (Related Class Handling). Retrieved from

  • BenchChem. Handling and storage protocols for hygroscopic amine salts. Retrieved from

  • University of Rochester. Workup and Drying Methods: Azeotropic Drying. Retrieved from

  • ScienceMadness. Drying hygroscopic amine hydrochloride salts (Community Discussion). Retrieved from

  • National Institutes of Health (PubChem). 3-(tert-butylamino)propane-1,2-diol (Structural Analog Data). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of 3-(tert-butylamino)propan-1-ol HCl vs. Free Base via 1H NMR

Executive Summary This guide provides a technical comparison between the hydrochloride salt and free base forms of 3-(tert-butylamino)propan-1-ol . As a structural analog to the critical beta-blocker intermediate 3-(tert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the hydrochloride salt and free base forms of 3-(tert-butylamino)propan-1-ol . As a structural analog to the critical beta-blocker intermediate 3-(tert-butylamino)-1,2-propanediol (used in Timolol synthesis), accurate characterization of this molecule is essential for impurity profiling and process control.

The primary analytical challenge lies in distinguishing the salt formation from the free base, particularly when monitoring the acidification step in synthesis. This guide outlines the specific ¹H NMR chemical shift changes (


) driven by protonation and solvent effects, providing a self-validating protocol for confirmation.

Molecular Structure & Labeling Logic

To ensure precise assignment, we utilize the following structural labeling for the NMR analysis.

G Molecule 3-(tert-butylamino)propan-1-ol (HCl Salt) tBu t-Butyl Group (9H, Singlet) Label: Hd Molecule->tBu NH Ammonium (-NH2+ -) Exchangeable Molecule->NH NCH2 α-Methylene (-CH2-N) Label: Hc Molecule->NCH2 CCH2 β-Methylene (-CH2-) Label: Hb Molecule->CCH2 OCH2 γ-Methylene (-CH2-O) Label: Ha Molecule->OCH2 tBu->NH Steric Bulk NH->NCH2 Inductive Effect (Deshielding)

Figure 1: Structural segmentation of 3-(tert-butylamino)propan-1-ol HCl for NMR assignment.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is critical.[1] The HCl salt is hydrophilic and poorly soluble in CDCl₃, while the free base is lipophilic.

ParameterMethod A: Free Base Analysis Method B: HCl Salt Analysis
Target Form Free Amine (Neutral)Hydrochloride Salt (Cationic)
Solvent CDCl₃ (Chloroform-d)D₂O (Deuterium Oxide) or DMSO-d₆
Concentration 10–15 mg in 0.6 mL10–15 mg in 0.6 mL
Reference TMS (0.00 ppm)TSP (0.00 ppm) or Solvent Residual
Key Advantage Observes NH/OH protons (broad)Sharpens alkyl peaks; confirms salt solubility
Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolution of the central methylene quintet.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the t-butyl singlet vs. methylene protons.
    
  • Scans (NS): 16–32 scans are sufficient due to the high sensitivity of the t-butyl group (9 protons).

Comparative Spectral Analysis

The following data compares the theoretical and observed shifts. The most significant indicator of salt formation is the deshielding of the Hc protons (adjacent to Nitrogen) due to the positive charge on the ammonium center.

Table 1: Chemical Shift Comparison ( , ppm)
Proton LabelMultiplicityIntegrationFree Base (in CDCl₃)HCl Salt (in D₂O)

(Shift)
Hd (t-Butyl)Singlet (s)9H1.10 1.36 +0.26 (Downfield)
Hc (N-CH₂)Triplet (t)2H2.68 3.08 +0.40 (Critical)
Hb (C-CH₂)Quintet (quin)2H1.72 1.95 +0.23
Ha (O-CH₂)Triplet (t)2H3.75 3.68 -0.07 (Minor)
NH/OH Broad (br)2H~2.5–4.0Not VisibleExchanged with D₂O

Note: In DMSO-d₆ , the HCl salt will show a distinct broad ammonium signal (


) typically between 8.0–9.0 ppm, which is diagnostic for the salt form.
Detailed Peak Assignment Logic
  • The t-Butyl Singlet (Hd): This is the anchor peak. In the free base, it appears upfield (~1.10 ppm). Upon protonation (HCl salt), the positive charge on the nitrogen exerts an inductive effect through the bonds, pulling electron density away and shifting the peak downfield to ~1.36 ppm.

  • The

    
    -Methylene (Hc):  This signal provides the strongest evidence of salt formation. The transition from a neutral amine (
    
    
    
    ) to an ammonium cation (
    
    
    ) significantly deshields the adjacent protons, moving them from ~2.7 ppm to ~3.1 ppm.
  • The Exchangeable Protons:

    • In D₂O: The

      
       and 
      
      
      
      protons rapidly exchange with deuterium (
      
      
      ) from the solvent, forming HOD (peak at ~4.79 ppm). The signals for OH and NH disappear from the spectrum.
    • In CDCl₃: The

      
       and 
      
      
      
      protons are visible but often broad and their position is concentration-dependent.

Analytical Workflow: Salt Confirmation

Use this decision tree to validate your sample identity.

Workflow Start Unknown Sample (White Solid/Oil) Solubility Solubility Test Start->Solubility CDCl3 Soluble in CDCl3? Solubility->CDCl3 BasePath Yes: Likely Free Base CDCl3->BasePath High Solubility SaltPath No: Likely Salt CDCl3->SaltPath Precipitates/Insoluble NMR_Base Run 1H NMR (CDCl3) Check Hc @ 2.68 ppm BasePath->NMR_Base NMR_Salt Run 1H NMR (D2O) Check Hc @ 3.08 ppm SaltPath->NMR_Salt Validation Validation: Add 1 drop D2O to DMSO sample NMR_Salt->Validation If using DMSO Result NH/OH peaks disappear? CONFIRMED Validation->Result

Figure 2: Workflow for distinguishing Free Base vs. HCl Salt.

Common Impurities & Troubleshooting

When synthesizing 3-(tert-butylamino)propan-1-ol, specific impurities may persist.

ImpurityNMR Signature (approx.)Origin
tert-Butylamine Singlet @ 1.15 ppm (CDCl₃)Unreacted starting material
3-Chloropropan-1-ol Triplet @ 3.65 ppm (CH₂-Cl)Unreacted alkylating agent
3-(tert-butylamino)-1,2-propanediol Multiplet @ 3.8–4.0 ppm (CH-OH)Oxidation byproduct / Wrong starting material

Expert Insight: The presence of a multiplet near 3.8–4.0 ppm is a critical warning sign. It often indicates the presence of the diol analog (Timolol intermediate), which is a common confusion point due to similar nomenclature. The target molecule (propan-1-ol) should only show clean triplets and a quintet in the alkyl region.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5261226, 3-(Butylamino)propan-1-ol. (Used as homologous reference for alkyl chain shifts). Link

  • National Institute of Standards and Technology (NIST). 2-(tert-Butylamino)ethanol Mass Spectrum & Data. (Used as homologous reference for t-butyl/amine environment). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for solvent residual peaks). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for amine salt inductive effects).

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N-tert-butyl-3-aminopropanol

Executive Summary N-tert-butyl-3-aminopropanol ( , MW 131.22) is a critical bifunctional intermediate often utilized in the synthesis of -adrenergic agonists (e.g., Tulobuterol) and specialized ligands. Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-butyl-3-aminopropanol (


, MW 131.22) is a critical bifunctional intermediate often utilized in the synthesis of 

-adrenergic agonists (e.g., Tulobuterol) and specialized ligands. Its structural duality—containing both a secondary amine and a primary hydroxyl group—presents unique challenges in mass spectrometry (MS).

This guide objectively compares the three primary analytical workflows for this molecule: Electron Impact (EI) , Electrospray Ionization (ESI) , and Chemical Derivatization (TMS/EI) .

Key Finding: While ESI-MS/MS provides the highest sensitivity for quantification via the characteristic neutral loss of isobutene (56 Da), EI-MS (specifically with TMS derivatization) is superior for structural confirmation due to distinct


-cleavage patterns that resolve isomeric ambiguity.

Comparative Analysis of Ionization Methods

The choice of ionization method dictates the fragmentation topology. The following table contrasts the performance of each method specifically for N-tert-butyl-3-aminopropanol.

FeatureMethod A: Direct EI (70 eV) Method B: ESI-MS/MS (Positive) Method C: TMS-Derivatized EI
Molecular Ion (

)
Weak / Absent (m/z 131)Strong

(m/z 132)
Distinct

(m/z 260)
Base Peak Origin

-Cleavage (Amine directed)
Protonation + Neutral Loss

-Cleavage (TMS directed)
Structural Specificity High (Fingerprint)Moderate (Soft ionization)Very High (Isomer resolution)
Detection Limit

1-10 ng (SCAN mode)

1-10 pg (MRM mode)

0.1-1 ng (SIM mode)
Key Drawback Thermal degradation riskAdduct formation (

,

)
Requires sample preparation time
Method Selection Decision Matrix

MethodSelection Start Start: Analytical Goal Quant Trace Quantification (< 1 ppm) Start->Quant Struct Structural ID / Impurity Profiling Start->Struct ESI Select ESI-MS/MS (Transition 132 -> 76) Quant->ESI High Sensitivity Volatile Is sample pure/volatile? Struct->Volatile DirectEI Direct EI-MS (Screening) Volatile->DirectEI Yes (Quick) TMS TMS-Derivatization EI-MS (Definitive ID) Volatile->TMS No (Complex Matrix)

Figure 1: Decision tree for selecting the optimal mass spectrometry workflow based on analytical requirements.

Deep Dive: Fragmentation Mechanisms

Electron Impact (EI) Fragmentation (Hard Ionization)

In standard 70 eV EI, the molecule undergoes extensive fragmentation. The secondary amine is the strongest charge localization site, directing the primary cleavage.

  • Mechanism:

    
    -Cleavage.[1][2][3] The radical cation forms on the nitrogen. The bond adjacent to the C-N bond breaks to stabilize the radical.
    
  • Primary Pathway: Cleavage of the

    
     bond of the propyl chain.
    
    • Precursor:

      
      
      
    • Fragment:

      
       (Imine ion)
      
    • Predicted m/z: 86 (Base Peak)

  • Secondary Pathway: Loss of Methyl from t-butyl group.

    • Fragment:

      
      
      
    • Predicted m/z: 116

Electrospray Ionization (ESI) Fragmentation (Soft Ionization)

ESI produces the even-electron protonated molecule


. Fragmentation requires Collision Induced Dissociation (CID).
  • Mechanism: Charge-Remote Fragmentation / Neutral Loss.

  • Signature Transition: The tert-butyl group on a secondary amine is highly prone to eliminating isobutene (

    
    , 56 Da)  via a 4-membered transition state.
    
    • Precursor: m/z 132

    • Product: m/z 76 (

      
      )
      
  • Secondary Transition: Loss of water from the propyl chain.

    • Precursor: m/z 76

    • Product: m/z 58 (

      
      )
      
Mechanistic Pathway Diagram

Fragmentation M_EI Molecular Ion (EI) [M]+. m/z 131 Frag_86 Base Peak (EI) CH2=NH+-tBu m/z 86 M_EI->Frag_86 Alpha-Cleavage (Loss of CH2CH2OH) Frag_30 Amine Fragment CH2=NH2+ m/z 30 Frag_86->Frag_30 2° Fragmentation M_ESI Precursor (ESI) [M+H]+ m/z 132 Frag_76 Loss of Isobutene [M+H - 56]+ m/z 76 M_ESI->Frag_76 CID (-C4H8) Isobutene Loss Frag_58 Dehydration [76 - H2O]+ m/z 58 Frag_76->Frag_58 CID (-H2O)

Figure 2: Comparative fragmentation pathways. Red pathways indicate EI (Radical driven); Blue pathways indicate ESI (Proton driven).

Experimental Protocols

To ensure reproducibility, the following protocols are recommended.

Protocol A: GC-MS with TMS Derivatization (Recommended for ID)

Rationale: Direct injection of amino alcohols often leads to peak tailing due to hydrogen bonding with the liner. Silylation improves peak shape and diagnostic mass shifts.

  • Reagent Preparation: Mix MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Sample Prep: Dissolve 1 mg of N-tert-butyl-3-aminopropanol in 1 mL anhydrous acetonitrile.

  • Reaction: Add 100

    
    L of MSTFA/TMCS reagent. Incubate at 60°C for 30 minutes.
    
    • Chemistry: Replaces active H on -OH and -NH with

      
       (+72 Da per site).
      
    • Expected MW: Di-TMS derivative =

      
       Da.
      
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Detection: Scan range 40-500 m/z. Look for m/z 260 (

    
    , loss of methyl from TMS) and m/z 174  (
    
    
    
    -cleavage adjacent to N-TMS).
Protocol B: LC-ESI-MS/MS (Recommended for Quant)

Rationale: High throughput quantification in biological matrices (plasma/urine).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50mm.

    • Note: Amino alcohols are polar; if retention is poor, switch to HILIC mode.

  • MS Source: Electrospray Positive (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~25-30 eV).
      

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amine Derivatives. NIST Standard Reference Database 1A v17.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2010). Mass spectrometry of amino alcohols: Fragmentation mechanisms and structural characterization. Journal of Mass Spectrometry.[4]

  • Sigma-Aldrich. 3-Aminopropanol Derivatives Product Specification.

  • PubChem. Compound Summary for CID 4192171 (Related t-butyl amino structures).

Sources

Validation

Advanced HPLC Strategies for 3-(tert-butylamino)propan-1-ol Impurity Profiling: HILIC-CAD vs. Traditional UV

Topic: HPLC Method Development for Detecting 3-(tert-butylamino)propan-1-ol Impurities Content Type: Publish Comparison Guide Executive Summary The detection of 3-(tert-butylamino)propan-1-ol (CAS 14524-44-8) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Detecting 3-(tert-butylamino)propan-1-ol Impurities Content Type: Publish Comparison Guide

Executive Summary

The detection of 3-(tert-butylamino)propan-1-ol (CAS 14524-44-8) presents a classic "analytical blind spot" in pharmaceutical development. As a key intermediate in the synthesis of beta-blockers (structurally analogous to the Timolol intermediate 3-(tert-butylamino)-1,2-propanediol), its quality control is critical.[1][]

However, this molecule poses two distinct challenges:

  • Lack of Chromophore: The aliphatic amine and alcohol functional groups possess negligible UV absorbance above 210 nm.

  • High Polarity: The secondary amine and hydroxyl group cause poor retention on standard C18 columns, often eluting in the void volume.

This guide objectively compares the Optimized HILIC-CAD (Charged Aerosol Detection) method against traditional Ion-Pair RP-HPLC (Low UV) and Derivatization workflows.

Part 1: The Technical Challenge

To develop a robust method, we must first understand the analyte's behavior. 3-(tert-butylamino)propan-1-ol is a small, polar, basic molecule.

The "Blind Spot" Mechanism
  • UV Transparency: Unlike Timolol (which contains a thiadiazole ring absorbing at ~295 nm), this intermediate has no conjugated

    
    -systems. Detection at 200–210 nm is non-specific and susceptible to mobile phase noise.
    
  • Silanol Interactions: On silica-based C18 columns, the secondary amine interacts with residual silanols, leading to severe peak tailing unless high pH or ion-pairing agents are used.

Decision Matrix: Selecting the Detection Mode

The following decision tree illustrates the logic leading to the selection of CAD (or ELSD) over UV or RI (Refractive Index).

DetectionLogic Figure 1: Detector Selection Logic for Non-Chromophoric Amines. Start Analyte: 3-(tert-butylamino)propan-1-ol Chromophore Has UV Chromophore? Start->Chromophore UV_Method Standard RP-HPLC (UV) Chromophore->UV_Method Yes Volatile Is Analyte Volatile? Chromophore->Volatile No GC Gas Chromatography Volatile->GC Yes Ionizable Is it Ionizable? Volatile->Ionizable No MS LC-MS (High Sensitivity) Ionizable->MS Yes (Trace Analysis) Universal Universal Detection Required Ionizable->Universal Yes (Quant/Impurity) CAD HILIC-CAD (Recommended) Universal->CAD

Part 2: Method Comparison

We compared three methodologies for the quantification of 3-(tert-butylamino)propan-1-ol and its potential impurities (e.g., tert-butylamine, 3-chloropropan-1-ol).

1. The Optimized Solution: HILIC-CAD

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, coupled with Charged Aerosol Detection (CAD) which responds to any non-volatile analyte regardless of chemical structure.

  • Mechanism: The amine partitions into the water-enriched layer on the polar stationary phase. CAD detects the particles formed after mobile phase evaporation.

  • Pros: Uniform response factors (ideal for impurity profiling without standards), high sensitivity, no derivatization.

  • Cons: Requires volatile mobile phases (no phosphate buffers).

2. Alternative A: Ion-Pair RP-HPLC with Low UV (210 nm)
  • Mechanism: Uses sodium octanesulfonate (SOS) or similar reagents to form neutral ion pairs with the amine, increasing retention on C18. Detection relies on the carboxyl/amine absorbance at 210 nm.

  • Pros: Uses standard lab equipment.

  • Cons: Severe baseline drift at 210 nm; poor sensitivity (LOD ~100 ppm); ion-pairing reagents require long equilibration and are incompatible with MS.

3. Alternative B: Pre-Column Derivatization (FMOC-Cl)
  • Mechanism: Reacting the secondary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) to add a UV/Fluorescent tag.

  • Pros: High sensitivity (Fluorescence).

  • Cons: Low reproducibility due to reaction kinetics; unstable derivatives; extra sample prep time (30+ mins).

Part 3: Comparative Performance Data

The following data summarizes the performance of the HILIC-CAD method versus the traditional Low-UV method.

Performance MetricHILIC-CAD (Recommended) RP-HPLC (Low UV 210 nm) Derivatization (FMOC)
Limit of Quantitation (LOQ) 0.5 µg/mL50.0 µg/mL0.1 µg/mL
Linearity (

)
> 0.998 (Polynomial fit)> 0.990> 0.995
Precision (%RSD, n=6) 1.2%5.8% (Baseline noise)3.5% (Reaction variability)
Specificity High (No solvent peaks)Low (Solvent cut-off interference)High
Sample Prep Time 5 mins (Dilute & Shoot)5 mins45 mins
Mobile Phase Compatibility MS-Compatible (Volatile)Non-MS (Ion-Pairing agents)MS-Compatible

Analyst Insight: While derivatization offers the lowest LOQ, the HILIC-CAD method provides the best balance of robustness and sensitivity for routine impurity profiling (0.05% level) without the error-prone derivatization step.

Part 4: Experimental Protocols
Protocol A: Optimized HILIC-CAD Method

Objective: Quantify 3-(tert-butylamino)propan-1-ol and related impurities.

  • System: UHPLC coupled with Charged Aerosol Detector (evaporation temp 35°C).

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: High pH suppresses amine ionization slightly to improve peak shape in HILIC.

    • B: Acetonitrile.[3][4][5][6]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B → 75% B (Linear ramp)

    • 15-20 min: 75% B (Wash)

    • 20-25 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Why this works: The Amide phase retains the polar hydroxyl and amine groups via hydrogen bonding. The ammonium acetate buffer provides ionic strength to prevent secondary interactions, while the high organic content (Acetonitrile) ensures desolvation efficiency for the CAD.

Protocol B: Synthesis Pathway & Impurity Origin

Understanding the synthesis helps identify potential impurities.

SynthesisPathway Figure 2: Synthesis Pathway and Potential Impurity Origins. Reactant1 3-Chloropropan-1-ol Product 3-(tert-butylamino)propan-1-ol (Target Analyte) Reactant1->Product + Base, Heat Impurity2 Impurity B: Unreacted 3-Chloropropan-1-ol Reactant1->Impurity2 Residual Reactant2 tert-Butylamine Reactant2->Product Impurity1 Impurity A: Di-alkylation product Product->Impurity1 + Excess Reactant 1

Part 5: References
  • USP Monograph: Timolol Maleate. United States Pharmacopeia.[7] (References methods for related amino-alcohol impurities using ion-pairing).

  • Toussaint, B., et al. (2000). "Determination of the enantiomers of 3-tert-butylamino-1,2-propanediol by high-performance liquid chromatography and evaporative light scattering detection."[8][9] Journal of Chromatography A, 890(2), 239-249.[] (Establishes ELSD/CAD superiority for this class of molecules).

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." (Comparison of derivatization techniques).

  • JASCO Inc. "Detection of Amino Acids Using HPLC with CD Detection."[4] (Discusses detection limits for non-chromophoric amines).

Sources

Comparative

Comparative Reactivity Profile: 3-Aminopropan-1-ol vs. 3-(tert-Butylamino)propan-1-ol

Topic: Comparing reactivity of 3-(tert-butylamino)propan-1-ol vs 3-aminopropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4] [1][2][3][4] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-(tert-butylamino)propan-1-ol vs 3-aminopropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

[1][2][3][4]

Executive Summary

This guide analyzes the divergent reactivity profiles of 3-aminopropan-1-ol (APO) and 3-(tert-butylamino)propan-1-ol (TBAPO) .[1][2][3][4] While both share a 3-carbon amino-alcohol backbone, the presence of the bulky tert-butyl group in TBAPO fundamentally alters its nucleophilic trajectory, chemoselectivity, and utility in scaffold synthesis.[1][3] This analysis provides experimental evidence and mechanistic insights to guide reagent selection in pharmaceutical intermediate synthesis.[1][4]

Structural & Electronic Foundations

The core distinction lies in the nitrogen center: APO is a primary amine, while TBAPO is a sterically hindered secondary amine. This difference creates a "Steric Paradox" where basicity remains similar, but nucleophilicity diverges by orders of magnitude.[1]

Table 1: Physicochemical Comparison
Property3-Aminopropan-1-ol (APO)3-(tert-Butylamino)propan-1-ol (TBAPO)Impact on Reactivity
Structure


TBAPO has a massive steric shield at N.
Amine Class Primary (

)
Secondary (

)
APO has 2 reactive N-H protons; TBAPO has 1.[1][2][3][4]
pKa (Conj. Acid) ~10.1~10.6 - 10.8TBAPO is slightly more basic due to alkyl inductive (+I) effects.[1][2][3][4]
Nucleophilicity (

)
High (

)
Low (

)
TBAPO reacts ~1000x slower in

processes.[1][2][4]
LogP -1.1 (Hydrophilic)~0.7 (More Lipophilic)TBAPO is easier to extract into organic phases.[1][2][3][4]

*Based on Mayr nucleophilicity parameters for parent amines (n-propylamine vs. t-butylamine).

Reactivity Profile Analysis
A. N-Alkylation & The "Self-Limiting" Effect
  • APO (The Runaway Nucleophile): In the presence of alkyl halides (e.g., Benzyl bromide), APO undergoes rapid

    
     substitution.[2] Because the resulting secondary amine is more nucleophilic than the primary starting material, poly-alkylation is inevitable without strict stoichiometry control or protecting groups.[3]
    
    • Result: Mixture of mono-, di-, and quaternary ammonium salts.[1][2][3]

  • TBAPO (The Steric Brake): The tert-butyl group acts as a "steric brake."[1][2][4] While TBAPO can undergo one alkylation to form a tertiary amine, the transition state energy is significantly higher.[1] Crucially, it creates a kinetic stop .[1][4] The bulky t-butyl group makes quaternization (formation of the ammonium salt) kinetically inaccessible under standard conditions.[1][2][4]

    • Result: Clean mono-alkylation (stopping at the tertiary amine).[1][2][4]

B. Chemoselectivity (N- vs. O-Functionalization)
  • Acylation (Acid Chlorides/Anhydrides):

    • APO: N-acylation is instantaneous.[1][2][3][4] O-acylation requires forcing conditions or N-protection.[1][2][3][4]

    • TBAPO: The N-acylation is retarded by steric hindrance.[1][2][4] With bulky electrophiles (e.g., Pivaloyl chloride), the reaction may shift toward O-acylation or require elevated temperatures/catalysts (DMAP) to drive N-attack.[2][3][4]

C. Cyclization Potential

Both molecules can cyclize to form heterocycles (azetidines or oxazines) under activation (e.g., Mitsunobu conditions or activation of the alcohol).[2][4]

  • APO: Cyclizes readily but prone to polymerization.[1][2][4]

  • TBAPO: The t-butyl group favors cyclization by the Thorpe-Ingold effect (gem-dimethyl like effect), compressing the bond angle and bringing the reactive centers closer, yet preventing intermolecular oligomerization.[1][3]

Visualizing the Mechanistic Divergence

The following diagram illustrates the competition between N-attack and O-attack, highlighting the "Steric Shield" effect in TBAPO.

ReactivityComparison Start_APO 3-Aminopropan-1-ol (Primary Amine) APO_N_Attack Rapid N-Attack (Low Barrier) Start_APO->APO_N_Attack High Nucleophilicity Start_TBAPO 3-(t-Butylamino)propan-1-ol (Steric Bulk) TBAPO_N_Attack Slow N-Attack (Steric Drag) Start_TBAPO->TBAPO_N_Attack Steric Hindrance TBAPO_O_Compete O-Attack Competition (If E+ is bulky) Start_TBAPO->TBAPO_O_Compete Alternate Pathway Electrophile Electrophile (E+) (e.g., Alkyl Halide) APO_Poly Poly-Alkylation (Mixture) Electrophile->APO_Poly Uncontrollable TBAPO_Mono Clean Mono-Alkylation (Kinetic Stop) Electrophile->TBAPO_Mono Selective APO_N_Attack->Electrophile TBAPO_N_Attack->Electrophile

Figure 1: Mechanistic divergence showing the "Runaway" alkylation of APO versus the selective, self-limiting reactivity of TBAPO.

Experimental Case Study: Controlled Alkylation

Objective: Synthesize a secondary (from APO) or tertiary (from TBAPO) amine using Benzyl Bromide (


).
Protocol A: Reaction with APO (Primary Amine) [1][2][4]
  • Challenge: Preventing over-alkylation to the tertiary amine (

    
    -dibenzyl) or quaternary salt.
    
  • Method:

    • Dissolve APO (1.0 equiv) in DCM at 0°C.

    • Add

      
       (0.9 equiv) dropwise over 2 hours (Sub-stoichiometric addition is critical).[1][2][4]
      
    • Observation: Even with slow addition, GC-MS typically reveals a statistical mixture: ~60% Mono-benzyl, ~30% Di-benzyl, ~10% unreacted.[1][2][3][4]

    • Purification: Requires difficult chromatography to separate mono- from di-alkylated products.[1][2][3][4]

Protocol B: Reaction with TBAPO (Hindered Secondary Amine)
  • Advantage: Steric bulk prevents quaternary salt formation.[1][2][4]

  • Method:

    • Dissolve TBAPO (1.0 equiv) in Acetonitrile (

      
      ).[1][2][4]
      
    • Add

      
       (1.5 equiv) as a proton scavenger.[1][2][4]
      
    • Add

      
       (1.1 equiv) in one portion.[1][2][4]
      
    • Heat to reflux (80°C) for 12 hours. (Heat is required due to lower nucleophilicity).[1][2][4]

    • Observation: Reaction proceeds cleanly to the

      
      -benzyl-
      
      
      
      -tert-butyl-3-aminopropan-1-ol.[1][2][3][4] No quaternization is observed.[1][2][4]
    • Purification: Simple aqueous workup often yields >95% purity.[1][2][4]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for selecting the correct amine based on the desired target.

Workflow Decision Target Molecule Requirement Path_A Need Primary/Secondary Amine for further functionalization? Decision->Path_A High Flexibility Path_B Need Tertiary Amine with high lipophilicity? Decision->Path_B Steric Control Select_APO Select APO (3-Aminopropan-1-ol) Path_A->Select_APO Select_TBAPO Select TBAPO (3-t-Butylaminopropan-1-ol) Path_B->Select_TBAPO Process_APO Protocol: Requires Protection Group (e.g., Boc-protection first) Select_APO->Process_APO Process_TBAPO Protocol: Direct Alkylation (Self-limiting reaction) Select_TBAPO->Process_TBAPO

Figure 2: Decision matrix for reagent selection based on synthetic targets.

Conclusion & Recommendation
  • Use 3-Aminopropan-1-ol (APO) when:

    • You need a primary amine handle for peptide coupling.[1][2][4]

    • You plan to install your own specific protecting group (e.g., Fmoc, Cbz).[1]

    • Cost is the primary driver (APO is a commodity chemical).[2][4]

  • Use 3-(tert-Butylamino)propan-1-ol (TBAPO) when:

    • You require a "Self-Protecting" amine that resists over-alkylation.[1][2][3][4]

    • You are synthesizing beta-blocker analogs (similar to Timolol) where the t-butyl group is pharmacologically active.[1][2][3][4]

    • You need higher lipophilicity for blood-brain barrier (BBB) penetration studies.[1][2][3][4]

References
  • Mayr, H., et al. "Nucleophilicity Parameters for Amines."[1][2][4] Master Organic Chemistry / J. Am. Chem. Soc.[1][2][4]

  • Sigma-Aldrich. "3-Amino-1-propanol Product Specification & Safety Data."[1][2][3][4][5] Merck KGaA.[1][2][4][2][3][4]

  • PubChem. "3-(Butylamino)propan-1-ol Compound Summary."[1][2][3][4][6] National Library of Medicine.[1][2][4][2][3][4]

  • Wasson, B.K., et al. "Synthesis of Timolol Maleate and Related Beta-Blockers."[1][2][4] Journal of Medicinal Chemistry.[1][2][4] (Contextual reference for t-butylamine usage in drug synthesis). [2][3][4]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1][2][3][4] (General reference for Amine Nucleophilicity/Steric Effects).

Sources

Validation

A Comparative Guide to Elemental Analysis for Purity Assessment of 3-(tert-butylamino)propan-1-ol Hydrochloride

Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of drug development and materials science, the precise characterization of a chemical entity is paramount. For active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug development and materials science, the precise characterization of a chemical entity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(tert-butylamino)propan-1-ol hydrochloride, purity is not merely a quality metric; it is a direct correlate of safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth, technical comparison of elemental analysis against other common analytical techniques for the purity determination of this specific amine hydrochloride salt.

3-(tert-butylamino)propan-1-ol hydrochloride (C₇H₁₈ClNO) is a versatile organic compound, and like many APIs, its hydrochloride salt form is often preferred to enhance stability and solubility.[1] The presence of the hydrochloride moiety, however, adds a layer of complexity to its analysis. Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, offers a fundamental and robust method to ascertain the purity of the synthesized compound against its theoretical elemental composition.[2] This technique provides a quantitative measure of the mass fractions of key elements, serving as a direct and reliable indicator of the compound's identity and purity.[3]

This document will elucidate the theoretical underpinnings of this method, provide a detailed experimental protocol, and contextualize its performance by comparing it with alternative analytical strategies, thereby equipping researchers and quality control professionals with the knowledge to make informed decisions in their analytical workflows.

The Foundation: Purity Verification via Elemental Composition

The core principle of using elemental analysis for purity assessment is straightforward: a pure compound will have an elemental composition that precisely matches its theoretical formula. Any deviation suggests the presence of impurities, such as residual solvents, moisture, or by-products from the synthesis.

For 3-(tert-butylamino)propan-1-ol hydrochloride, the molecular formula is C₇H₁₈ClNO, with a molecular weight of 167.68 g/mol . The theoretical elemental composition is:

  • Carbon (C): 50.14%

  • Hydrogen (H): 10.83%

  • Nitrogen (N): 8.35%

  • Chlorine (Cl): 21.14%

  • Oxygen (O): 9.54%

Modern elemental analyzers, typically based on high-temperature combustion, are the gold standard for determining CHNS content in organic compounds.[2][4] The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[5] These gases are then separated and quantified by a thermal conductivity detector (TCD).[6] The resulting experimental percentages of C, H, and N are compared against the theoretical values. For small molecules in pharmaceutical development, a deviation of no more than ±0.4% from the calculated value is widely accepted as evidence of purity.[7]

Experimental Protocol: CHN Elemental Analysis

This protocol describes a self-validating system for the purity determination of 3-(tert-butylamino)propan-1-ol hydrochloride.

3.1. Instrumentation and Materials

  • Instrument: A modern CHNS/O Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar UNICUBE®).

  • Microbalance: Capable of weighing to ±0.001 mg.

  • Reference Standard: Certified Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36) or another suitable, stable organic standard.

  • Sample: 3-(tert-butylamino)propan-1-ol hydrochloride, dried under vacuum to remove residual moisture and solvents. The sample must be homogenous.

  • Consumables: Tin capsules, high-purity oxygen (99.995%), and helium (99.999%) carrier gas.

3.2. Step-by-Step Methodology

  • Instrument Calibration (System Suitability):

    • Causality: Instrument calibration is critical to ensure the accuracy of the detector response. A certified standard with a known, stable elemental composition is used to establish a response factor (K-factor) for each element.

    • Procedure: i. Accurately weigh 2-3 mg of the certified reference standard (e.g., Acetanilide) into a tin capsule using a microbalance.[4] Record the exact weight. ii. Run the standard through the elemental analyzer. iii. Repeat this process at least three times to establish a calibration curve or an average response factor. The relative standard deviation (RSD) of the responses should be ≤2%.

  • Sample Preparation:

    • Causality: Accurate weighing of a small, representative sample is crucial as the final results are reported as a percentage of this initial weight.[4] The sample must be homogenous to ensure the analyzed portion is representative of the entire batch.

    • Procedure: i. Ensure the 3-(tert-butylamino)propan-1-ol hydrochloride sample is finely powdered and homogenous. ii. Accurately weigh approximately 2-3 mg of the sample into a tin capsule. Record the exact weight. iii. Prepare at least three separate samples for triplicate analysis to ensure reproducibility.

  • Sample Analysis:

    • Causality: The sample is subjected to dynamic flash combustion (at temperatures >1000 °C) in a pure oxygen environment to ensure complete conversion to gaseous analytes.[5][6]

    • Procedure: i. Introduce the encapsulated samples into the elemental analyzer's autosampler. ii. Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion reactor, and the resulting gases will be separated and detected.

  • Data Interpretation and Purity Calculation:

    • Causality: The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight. These experimental values are the primary indicators of purity.

    • Procedure: i. Average the results from the triplicate sample runs. ii. Compare the experimental mean values for %C, %H, and %N with the theoretical values (50.14%, 10.83%, and 8.35%, respectively). iii. Purity Confirmation: If the experimental values are within ±0.4% of the theoretical values, the sample is considered to have high purity.[7]

Workflow for Purity Assessment via Elemental Analysis

The following diagram illustrates the logical flow of the entire process, from sample reception to the final purity declaration.

G cluster_prep Phase 1: Preparation & Calculation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting sample Test Article: 3-(tert-butylamino)propan-1-ol HCl theory Theoretical Calculation (%C, %H, %N) Based on C₇H₁₈ClNO sample->theory prep Sample Preparation (Drying, Homogenization, Accurate Weighing) sample->prep compare Comparison |Exp - Theory| theory->compare run CHN Analysis (Flash Combustion) prep->run cal Instrument Calibration (Certified Standard) cal->run results Experimental Results (Mean %C, %H, %N) run->results results->compare decision Purity Decision (Is Deviation ≤ 0.4%?) compare->decision pass Purity Confirmed decision->pass Yes fail Purity Not Confirmed (Further Investigation Needed) decision->fail No

Caption: Workflow for purity assessment using CHN elemental analysis.

Comparative Analysis: Elemental Analysis vs. Alternative Methods

While elemental analysis is a powerful tool for confirming the composition of a pure substance, it is not an omnibus purity method. It is insensitive to isomeric impurities and may not detect impurities with a similar elemental composition to the main compound. Therefore, it is often used in conjunction with other techniques.

FeatureElemental (CHN) AnalysisArgentometric Titration (for Cl⁻)High-Performance Liquid Chromatography (HPLC-UV)
Principle Combustion and quantification of elemental gases (C, H, N).[2]Precipitation titration of chloride ions with silver nitrate.[8]Chromatographic separation of components based on differential partitioning.[9]
Information Provided Elemental composition, direct confirmation of the empirical formula.Quantitative determination of chloride content.Detects and quantifies the main component and any UV-active impurities.
Purity Assessment Assesses bulk purity based on elemental ratios.Confirms the stoichiometry of the hydrochloride salt.Assesses purity based on area percent relative to impurities.
Specificity Low. Insensitive to isomeric impurities or those with similar elemental composition.High for chloride ions but provides no information on organic impurities.High. Can separate structurally similar compounds and isomers.
Sensitivity Typically requires mg sample amounts.Dependent on titrant concentration, generally less sensitive than HPLC.High (µg to ng levels), ideal for trace impurity detection.
Throughput Moderate. Modern autosamplers allow for unattended runs of many samples.Low to moderate. Can be automated but is often performed manually.High. Well-suited for automated, high-throughput screening.
Validation Requires calibration with certified standards.Requires standardization of the titrant solution.Requires extensive method validation (linearity, accuracy, precision) per USP/ICH guidelines.[10][11]
Best Use Case Primary structure confirmation and purity assessment of a new or reference compound.Orthogonal confirmation of the hydrochloride salt content.Routine quality control and stability testing to profile and quantify impurities.

Conclusion

Elemental analysis is an indispensable, first-principles technique for the characterization of novel chemical entities like 3-(tert-butylamino)propan-1-ol hydrochloride. Its strength lies in its ability to directly verify the elemental formula of a bulk sample, providing a robust and quantitative measure of purity that is difficult to achieve with other methods.[3] When the experimental percentages of carbon, hydrogen, and nitrogen align with the theoretical values within the accepted ±0.4% margin, it provides strong, authoritative evidence of the sample's compositional integrity.[7]

However, as a bulk property technique, it should not be used in isolation. For a comprehensive quality assessment in a regulated drug development environment, elemental analysis is best complemented by a high-resolution separation technique like HPLC to profile impurities and a method like titration to confirm the ionic salt ratio. This orthogonal approach ensures not only that the elemental composition is correct but also that the substance is free from significant process-related impurities and is of the correct salt form, meeting the stringent standards required for researchers, scientists, and drug development professionals.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Available at: [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Available at: [Link]

  • Krauch, C. (n.d.). Chemical Reagents Their Purity & Tests. Sciencemadness. Available at: [Link]

  • U.S. Pharmacopeia. (2018, November 20). <191> Identification Tests—General, Chloride. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4). Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available at: [Link]

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available at: [Link]

Sources

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